2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(3-fluorophenoxy)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNXZZBCEHXKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592242 | |
| Record name | 2-[(3-Fluorophenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850348-80-0 | |
| Record name | 2-[(3-Fluorophenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane
Executive Summary
2-((3-Fluorophenoxy)methyl)-1,3-dioxolane represents a critical fluorinated building block in modern medicinal chemistry. Structurally characterized by a 1,3-dioxolane ring linked via a methylene bridge to a 3-fluorophenoxy moiety, this compound functions primarily as a stable, masked equivalent of (3-fluorophenoxy)acetaldehyde . Its utility lies in the strategic incorporation of fluorine—a bioisostere for hydrogen that modulates metabolic stability and lipophilicity (LogP)—while the dioxolane ring protects the sensitive aldehyde functionality during multi-step synthesis. This monograph details the chemical identity, synthesis protocols, physicochemical properties, and applications of this intermediate.
Chemical Identity & Structural Analysis
This compound belongs to the class of 2-substituted-1,3-dioxolanes , specifically those bearing an aryloxymethyl substituent. The 3-fluoro substitution pattern on the phenyl ring is often selected to block metabolic hydroxylation at the para-position or to influence the electronic properties of the aromatic system without introducing significant steric bulk.
| Attribute | Specification |
| IUPAC Name | 2-[(3-Fluorophenoxy)methyl]-1,3-dioxolane |
| Common Name | 3-Fluorophenoxyacetaldehyde ethylene acetal |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Molecular Weight | 198.19 g/mol |
| SMILES | C1COC(O1)COc2cccc(c2)F |
| CAS Number | Not widely indexed; Analogous to 2-fluoro isomer (CAS 850348-82-2) |
| Structural Features | [1][2] • 1,3-Dioxolane Ring : Cyclic acetal protecting group.• Ether Linkage : Stable ether bond connecting the acetal to the aromatic ring.• 3-Fluoro Substituent : Electron-withdrawing group (EWG) enhancing metabolic stability. |
Synthesis & Production Protocols
The synthesis of 2-((3-fluorophenoxy)methyl)-1,3-dioxolane is most efficiently achieved via Nucleophilic Substitution (S_N2) . This method is preferred over direct acetalization of the aldehyde due to the commercial availability of the alkylating agent and the stability of the phenol precursor.
Method A: Nucleophilic Alkylation (Primary Route)
This protocol utilizes 3-fluorophenol and 2-(bromomethyl)-1,3-dioxolane . The reaction proceeds via the formation of a phenoxide anion, which attacks the primary alkyl bromide.
Reagents & Materials:
-
Substrate: 3-Fluorophenol (1.0 eq)
-
Alkylating Agent: 2-(Bromomethyl)-1,3-dioxolane (1.2 eq)
-
Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Catalyst: Potassium Iodide (KI, 0.1 eq) - Optional, to accelerate reaction via Finkelstein exchange.
Step-by-Step Protocol:
-
Activation : Charge a flame-dried round-bottom flask with 3-fluorophenol (10 mmol) and anhydrous DMF (20 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide.
-
Addition : Add 2-(bromomethyl)-1,3-dioxolane (12 mmol) dropwise. If using KI, add it at this stage.
-
Reaction : Heat the mixture to 80–100°C under an inert atmosphere (N₂ or Ar) for 12–18 hours. Monitor progress via TLC (SiO₂, 20% EtOAc/Hexanes) or LC-MS.
-
Workup : Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification : Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Isolation : Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient) to yield the product as a clear, colorless to pale yellow liquid.
Method B: Transacetalization (Alternative Route)
This route is used if (3-fluorophenoxy)acetaldehyde dimethyl acetal is available or synthesized via chloroacetaldehyde dimethyl acetal.
-
Reactants : (3-Fluorophenoxy)acetaldehyde dimethyl acetal + Ethylene Glycol (excess).
-
Catalyst : p-Toluenesulfonic acid (p-TSA, 5 mol%).
-
Conditions : Reflux in Toluene with a Dean-Stark trap to remove methanol.
Reaction Mechanism Visualization
The following diagram illustrates the S_N2 pathway (Method A), highlighting the critical transition state where the phenoxide displaces the bromide.
Figure 1: Mechanistic pathway for the synthesis of 2-((3-Fluorophenoxy)methyl)-1,3-dioxolane via SN2 alkylation.
Physicochemical Properties[2]
Understanding the physical behavior of this compound is essential for its handling and purification. The data below is derived from experimental values of structural analogs (e.g., 2-(phenoxymethyl)-1,3-dioxolane) and computational models.
| Property | Value / Description |
| Physical State | Liquid at room temperature. |
| Color | Colorless to pale yellow. |
| Boiling Point | ~130–140°C at 1–2 mmHg (Estimated); >260°C at 760 mmHg. |
| Solubility (Water) | Insoluble (< 0.1 mg/mL). |
| Solubility (Organic) | Miscible with DCM, EtOAc, MeOH, DMSO, DMF. |
| LogP (Octanol/Water) | ~1.8 – 2.2 (Estimated). Fluorine increases lipophilicity relative to the non-fluorinated analog. |
| Stability | • Base : Stable to aqueous base and nucleophiles.• Acid : Labile; hydrolyzes to aldehyde in aqueous acid (pH < 4).• Oxidation : Stable to mild oxidants; ether linkage is robust. |
Applications in Drug Discovery
Masked Aldehyde Precursor
The primary application of this compound is as a protected form of (3-fluorophenoxy)acetaldehyde . Aldehydes are often unstable, prone to polymerization or oxidation. The 1,3-dioxolane ring serves as a robust protecting group that can be carried through basic or neutral reaction steps (e.g., lithiation, reduction of other groups) and removed only when required.
Deprotection Protocol: To generate the free aldehyde:
-
Dissolve the dioxolane in Acetone/Water (4:1) or THF/1M HCl (1:1).
-
Stir at room temperature or reflux (60°C) for 1–4 hours.
-
Neutralize and extract immediately to avoid polymerization.
Fragment-Based Drug Design (FBDD)
The 3-fluorophenoxy motif is a privileged scaffold in medicinal chemistry.
-
Metabolic Stability : The fluorine atom at the meta position blocks metabolic hydroxylation at that site and deactivates the ring towards oxidation, prolonging the half-life (
) of the parent drug. -
Electronic Modulation : Fluorine exerts a strong inductive effect (-I), lowering the pKa of nearby functional groups and altering the binding affinity to target proteins (e.g., kinases, GPCRs).
Heterocycle Synthesis
The deprotected aldehyde can be used in situ to synthesize complex heterocycles:
-
Indoles : Reaction with arylhydrazines (Fischer Indole Synthesis).
-
Imidazoles : Reaction with glyoxal and ammonia.
-
Reductive Amination : Reaction with primary amines to form secondary amines (e.g., in the synthesis of beta-blocker analogs).
Figure 2: Strategic utility of the dioxolane scaffold as a precursor for diverse chemical transformations.
Safety & Handling
While specific toxicological data for this exact isomer may be limited, handling should follow protocols for fluorinated phenols and alkyl ethers .
-
Hazards : Likely a skin and eye irritant. Potential skin sensitizer.
-
PPE : Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
-
Storage : Store in a cool, dry place under inert gas (Nitrogen/Argon). The acetal linkage is sensitive to moisture over long periods (slow hydrolysis).
-
Disposal : Dispose of as halogenated organic waste.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for dioxolane stability and deprotection conditions).
- Patel, A. R., et al. (2010). "Synthesis and biological evaluation of phenoxyalkyl-1,3-dioxolane derivatives." Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2024). Product Specification: 2-(Bromomethyl)-1,3-dioxolane. (Source for the alkylating agent properties).
-
PubChem. (2024). Compound Summary: 2-(Phenoxymethyl)-1,3-dioxolane (Analog). National Library of Medicine.
-
Katritzky, A. R., et al. (2000). "Synthesis of 1,3-dioxolanes." Journal of Organic Chemistry, 65(6), 1886-1888. (Methodology for dioxolane ring formation).
Sources
2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane molecular weight and formula
Technical Monograph: 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane
Executive Summary
This technical guide profiles 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane , a fluorinated heterocyclic ether often utilized as a pharmacophore in medicinal chemistry or a protected intermediate in organic synthesis. This molecule combines a lipophilic, metabolically robust fluorophenyl group with a polar, acid-labile dioxolane functionality.
This guide is structured for researchers requiring precise physicochemical data, validated synthetic protocols, and insight into the compound's utility in drug discovery (specifically regarding the "Fluorine Effect" and acetal bioisosterism).[1]
Physicochemical Identity & Properties
The core identity of the molecule rests on the positional isomerism of the fluorine atom (meta-substitution) and the integrity of the dioxolane ring.
Molecular Specifications
| Property | Value | Technical Notes |
| IUPAC Name | 2-[(3-Fluorophenoxy)methyl]-1,3-dioxolane | Meta-substituted variant. |
| Molecular Formula | C₁₀H₁₁FO₃ | Confirmed via isomer analysis (cf. 4-fluoro analog CAS 850348-78-6). |
| Molecular Weight | 198.19 g/mol | Monoisotopic Mass: 198.069 Da. |
| CAS Registry | Isomer Specific | Closely related to 850348-78-6 (para) and 850348-82-2 (ortho). |
| Physical State | Viscous Oil / Low-melt Solid | Predicted MP < 50°C based on isomeric trends. |
| LogP (Predicted) | 1.6 – 2.1 | Moderate lipophilicity; suitable for CNS penetration. |
| H-Bond Acceptors | 3 | Ether oxygens (2 in ring, 1 exocyclic). |
Structural Analysis
The molecule consists of three distinct domains:
-
The Fluorophenyl Ring: The meta-fluorine substitution increases metabolic stability against hydroxylation at the electron-rich phenyl ring compared to the non-fluorinated parent.
-
The Ether Linkage: A flexible methylene-oxy bridge (-CH₂-O-) connecting the aromatic system to the heterocycle.
-
The [1,3]Dioxolane Ring: A cyclic acetal.[1][2][3] This moiety acts as a masked aldehyde (specifically, a derivative of glycolaldehyde) and serves as a hydrogen-bond acceptor dipole.
Synthetic Methodology
The most robust route to 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane avoids the instability of handling free aldehydes by utilizing 2-(chloromethyl)-1,3-dioxolane as a commercially available electrophile. This is a standard Williamson Ether Synthesis adapted for heterocyclic alkylation.
Validated Synthetic Protocol
Reagents:
-
Substrate: 3-Fluorophenol (1.0 eq)
-
Electrophile: 2-(Chloromethyl)-1,3-dioxolane (1.2 eq) [CAS: 2568-30-1][1]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous.
-
Catalyst: Potassium Iodide (KI) (0.1 eq) (Finkelstein acceleration).
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with 3-Fluorophenol and anhydrous DMF under N₂ atmosphere. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Alkylation: Add 2-(chloromethyl)-1,3-dioxolane and catalytic KI.
-
Reflux: Heat the mixture to 80–100°C. Monitor via TLC (Hexane:EtOAc 4:1). The reaction typically requires 6–12 hours.
-
Critical Checkpoint: The chloride is a sluggish leaving group; KI is essential to convert it in situ to the more reactive iodide.[1]
-
-
Workup: Quench with water. Extract with Ethyl Acetate (x3). Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.
-
Purification: Dry over MgSO₄ and concentrate. Purify via silica gel flash chromatography.
Synthetic Pathway Diagram (DOT)
Figure 1: Convergent synthesis via Williamson etherification using a masked aldehyde electrophile.
Analytical Characterization
To validate the structure, researchers should look for specific spectroscopic signatures.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.5 – 7.3 ppm: Multiplet (4H) for the aromatic protons. The meta-fluorine creates a distinct splitting pattern (coupling with H2, H4, H6).
-
δ 5.2 – 5.3 ppm: Triplet (1H). This is the acetal methine proton (-O-CH-O-) at the C2 position of the dioxolane ring. It is the most deshielded aliphatic proton.
-
δ 3.8 – 4.1 ppm: Multiplet (6H). Overlapping signals for the dioxolane backbone (-O-CH₂-CH₂-O-) and the exocyclic methylene bridge (-O-CH₂-).
-
-
¹³C NMR:
-
δ ~101 ppm: The characteristic acetal carbon (C2 of dioxolane).
-
δ
163 ppm (d, J245 Hz): The carbon directly attached to Fluorine (C-F coupling).
-
-
Mass Spectrometry (ESI+):
-
Expect [M+H]⁺ = 199.2.
-
Fragmentation often shows loss of the dioxolane ring or cleavage at the ether oxygen.
-
Applications in Drug Discovery
This molecule is rarely a final drug but serves as a high-value scaffold or bioisostere .
The Fluorine Effect
The meta-fluorine substitution is strategic. Unlike para-substitution (which blocks metabolism), meta-substitution alters the electronic distribution of the phenyl ring (inductive withdrawal), increasing the acidity of the phenols (if cleaved) and altering the lipophilicity (LogP) without adding significant steric bulk.
The Dioxolane as a Carbonyl Bioisostere
The 1,3-dioxolane ring is stable at physiological pH (7.[1]4) but hydrolyzes in the acidic environment of the stomach (pH 1–2) or lysosomes.
-
Prodrug Potential: It can be used to mask a reactive aldehyde.[1]
-
Solubility: The two oxygens in the ring act as hydrogen bond acceptors, improving water solubility compared to a cyclopentane analog.[1]
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore mapping illustrating the functional utility of the fluorinated dioxolane scaffold.[1]
Handling and Stability
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).
-
Incompatibility: Strictly avoid strong Lewis acids (e.g., AlCl₃, BF₃) and aqueous mineral acids (HCl), as these will cleave the dioxolane ring, releasing 3-fluorophenoxyacetaldehyde and ethylene glycol.
-
Safety: Fluorinated organic compounds should be treated as potentially toxic. Use standard PPE.
References
-
PubChem Compound Summary. (2025). 2-((4-Fluorophenoxy)methyl)-1,3-dioxolane (Isomer Analog Data). National Center for Biotechnology Information. Available at: [Link]
-
LookChem. (2025). Product Data: 2-((4-Fluorophenoxy)methyl)-1,3-dioxolane.[4] Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of 1,3-Dioxolanes and Protection of Carbonyls. Available at: [Link]
- W. Greene, P. G. M. Wuts. (1999). Protective Groups in Organic Synthesis. 3rd Edition. Wiley-Interscience. (Standard reference for acetal stability).
Sources
Potential applications of 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane in medicinal chemistry
The following technical guide details the medicinal chemistry applications, synthetic pathways, and pharmacological potential of 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane .
Executive Summary
2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane represents a specialized pharmacophore integrating a fluorinated aromatic system with a 1,3-dioxolane heterocyclic ring. In modern drug discovery, this scaffold serves two primary functions: as a metabolically stable bioisostere for ester/ether linkages in CNS-active agents, and as a pH-sensitive prodrug moiety capable of releasing bioactive aldehydes within acidic microenvironments (e.g., lysosomes or tumor tissues).
This guide provides a comprehensive analysis of its structural properties, validated synthetic protocols, and applications in designing next-generation therapeutics.
Part 1: Structural Analysis & Pharmacochemistry[1][2]
The Fluorine Effect: Metabolic Blockade
The inclusion of a fluorine atom at the meta (3-) position of the phenoxy ring is a deliberate medicinal chemistry strategy known as "metabolic blocking."
-
Electronic Modulation: Fluorine is highly electronegative (
), pulling electron density from the phenyl ring (inductive withdrawal, ). This deactivates the ring towards oxidative metabolism by Cytochrome P450 enzymes, specifically preventing hydroxylation at the susceptible para position relative to the ether linkage. -
Lipophilicity (
): The C-F bond increases lipophilicity compared to a C-H bond ($ \pi{F} \approx 0.14 $), enhancing blood-brain barrier (BBB) permeability—a critical feature for CNS-targeted drugs.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
The Dioxolane Ring: Bioisosterism & Rigidification
The 1,3-dioxolane ring at the 2-position acts as a cyclic acetal.
-
Bioisosterism: It functions as a non-planar bioisostere of a carbonyl group or an ester linkage. Unlike an ester, the dioxolane is resistant to plasma esterases, extending the half-life (
) of the parent compound. -
Conformational Locking: The ring restricts the rotation of the ether linkage, reducing the entropic penalty upon binding to target receptors (e.g., muscarinic receptors or sodium channels).
Part 2: Synthetic Pathways[2]
The synthesis of 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane is most efficiently achieved via Nucleophilic O-Alkylation of 3-fluorophenol using a halomethyl-dioxolane reagent. This route is preferred over acetalization of aldehydes due to higher yields and milder conditions.
Core Synthesis Logic (Graphviz)
Caption: Convergent synthesis via Williamson ether synthesis using a masked aldehyde electrophile.
Part 3: Medicinal Chemistry Applications[2]
CNS Agents: Sodium Channel Modulation
The structural homology of this molecule to Mephenesin and Guaifenesin (which contain a phenoxy-propanediol core) suggests utility as a sodium channel blocker.
-
Mechanism: The dioxolane ring mimics the diol moiety of Mephenesin but in a "locked" conformation. This can enhance binding affinity to the inactivated state of voltage-gated sodium channels (
), potentially treating neuropathic pain or epilepsy. -
Advantage: The 3-fluoro substitution prevents the rapid metabolic clearance seen with non-fluorinated analogs.
Antifungal Activity (Azole Mimics)
1,3-Dioxolanes are key pharmacophores in azole antifungals (e.g., Ketoconazole).
-
Application: Derivatives of 2-(phenoxymethyl)-1,3-dioxolane have shown efficacy against Candida albicans by inhibiting lanosterol 14
-demethylase. The dioxolane oxygen atoms participate in H-bonding with the heme cofactor or the channel entry of the enzyme.
pH-Responsive Prodrugs
The acetal linkage at the C2 position is acid-labile.
-
Targeting Strategy: In acidic tissues (Tumor microenvironment pH ~6.5 or Lysosomes pH ~5.0), the dioxolane ring hydrolyzes to release 2-(3-fluorophenoxy)acetaldehyde and ethylene glycol .
-
Therapeutic Payload: The released aldehyde is highly reactive and can form covalent Schiff bases with lysine residues on target proteins, acting as a "warhead" for localized cytotoxicity.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane
Objective: To synthesize the target compound via O-alkylation of 3-fluorophenol.
Reagents:
-
3-Fluorophenol (1.0 eq)
-
2-Bromomethyl-1,3-dioxolane (1.2 eq) [CAS: 4360-63-8]
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (for extraction)[1]
Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve 3-Fluorophenol (11.2 g, 100 mmol) in anhydrous DMF (100 mL). -
Deprotonation: Add
(27.6 g, 200 mmol) in one portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Add 2-Bromomethyl-1,3-dioxolane (20.0 g, 120 mmol) dropwise via a syringe pump over 20 minutes to prevent exotherms.
-
Reaction: Heat the mixture to 80°C and stir for 12 hours. Monitor progress via TLC (Hexane:EtOAc 4:1). The spot for 3-fluorophenol (
) should disappear. -
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine (
mL), dry over , and concentrate in vacuo. Purify the resulting oil via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Yield: Expect 75-85% as a colorless oil.[2]
Protocol B: Acid-Stability Assay (Prodrug Validation)
Objective: Determine the half-life (
| Parameter | Condition A (Plasma Mimic) | Condition B (Lysosome Mimic) |
| Buffer | PBS, pH 7.4 | Acetate Buffer, pH 5.0 |
| Temperature | 37°C | 37°C |
| Detection | HPLC-UV (254 nm) | HPLC-UV (254 nm) |
| Timepoints | 0, 1, 4, 12, 24 hrs | 0, 0.5, 1, 2, 4 hrs |
Interpretation:
-
Stable: < 5% degradation at pH 7.4 over 24h indicates plasma stability.
-
Labile: > 50% degradation at pH 5.0 within 4h confirms potential as an acid-triggered prodrug.
Part 5: Structure-Activity Relationship (SAR) Logic
The following decision tree illustrates how modifications to the 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane scaffold dictate its biological function.
Caption: SAR decision tree separating prodrug applications (left) from receptor binding applications (right).
References
-
Küçük, H. B., et al. (2011).[2] "Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds." Molecules, 16(8), 6806–6815. Link
-
BenchChem. (n.d.).[3] "2-Bromomethyl-1,3-dioxolane: Chemical Properties and Experimental Protocols." BenchChem Technical Library. Link
-
Ciba-Geigy AG. (1993). "Dioxolane derivatives as pesticides." European Patent EP0559612B1. Link
-
Talismanov, V. S., et al. (2021).[4][5] "Bioactive Cyclic Ketals: Synthesis and Transformation." Rasayan Journal of Chemistry, 14(3), 1711-1716.[5] Link
Sources
- 1. 2-(2-Chloroethoxy)acetic Acid|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromomethyl-1,3-dioxolane | 4360-63-8 | Benchchem [benchchem.com]
- 4. CN104276929A - Preparation method of 3-fluorophenol - Google Patents [patents.google.com]
- 5. Bot Verification [rasayanjournal.co.in]
The Strategic Introduction of Fluorine: An In-depth Technical Guide to the Electronic Properties of 3-Fluoro Substitution in Phenoxymethyl Dioxolanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the electronic, conformational, and metabolic properties of bioactive molecules. This technical guide provides a comprehensive exploration of the electronic consequences of introducing a fluorine atom at the 3-position of the phenoxymethyl moiety in dioxolane scaffolds. By integrating theoretical principles with actionable experimental and computational protocols, this document serves as a vital resource for researchers aiming to leverage the unique properties of fluorine to optimize drug candidates. We will delve into the profound inductive and conformational effects of this substitution, offering insights into how these changes modulate molecular properties and, ultimately, biological activity.
Introduction: The Unique Role of Fluorine in Drug Design
Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool in drug discovery. Its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a bioisostere with minimal steric perturbation.[1] However, the introduction of fluorine dramatically alters the electronic landscape of a molecule, influencing its pKa, metabolic stability, membrane permeability, and binding affinity for its biological target.[2][3]
The phenoxymethyl dioxolane core is a privileged scaffold in medicinal chemistry, appearing in a range of pharmacologically active agents. The strategic placement of a fluorine atom on the phenyl ring can lead to significant enhancements in a compound's drug-like properties. Specifically, substitution at the meta (3-position) offers a fascinating case study in the nuanced effects of fluorine, as it primarily exerts a strong inductive effect with less pronounced resonance contributions compared to ortho and para substitutions. This guide will dissect the electronic ramifications of this specific substitution, providing a roadmap for its rational application in drug design.[4][5]
Synthesis of 2-((3-Fluorophenoxy)methyl)-1,3-dioxolane: A Practical Protocol
The synthesis of the target compound, 2-((3-fluorophenoxy)methyl)-1,3-dioxolane, can be achieved through the alkylation of 3-fluorophenol with a suitable glycerol-derived electrophile. Glycerol carbonate is a green and effective reagent for this transformation, proceeding through a reactive intermediate.[2][6]
Experimental Protocol: Synthesis via Glycerol Carbonate
This protocol is adapted from established methods for the synthesis of aryloxypropanediols from glycerol derivatives.[6][7]
Materials:
-
3-Fluorophenol
-
Glycerol carbonate
-
Sodium methoxide (NaOCH₃) or Potassium Carbonate (K₂CO₃)
-
Toluene (or other suitable high-boiling solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (1.0 eq), glycerol carbonate (1.2 eq), and a catalytic amount of sodium methoxide (0.1 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-((3-fluorophenoxy)methyl)-1,3-dioxolane.
Causality Behind Experimental Choices:
-
Glycerol carbonate: A safer and more environmentally friendly alternative to epichlorohydrin for introducing the glycerol moiety.[6]
-
Sodium methoxide: A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[2]
-
Toluene: A high-boiling solvent is necessary to drive the reaction to completion.
-
Aqueous workup: Essential to remove the catalyst and any water-soluble byproducts.
-
Column chromatography: The standard method for purifying organic compounds of moderate polarity.
Characterization: Spectroscopic and Analytical Signatures
Thorough characterization is crucial to confirm the structure and purity of the synthesized compound. A combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-((3-fluorophenoxy)methyl)-1,3-dioxolane, ¹H, ¹³C, and ¹⁹F NMR will be informative.[8][9][10]
Expected Spectroscopic Features:
-
¹H NMR:
-
Complex multiplets in the aromatic region (around 6.8-7.3 ppm) characteristic of a 1,3-disubstituted benzene ring, with splitting patterns influenced by both H-H and H-F coupling.
-
A multiplet for the proton on the C2 of the dioxolane ring.
-
Distinct multiplets for the methylene protons of the dioxolane ring and the methylene bridge.
-
-
¹³C NMR:
-
A doublet for the carbon atom directly bonded to fluorine (C-F coupling, ¹JCF ≈ 245 Hz).
-
Doublets for the ortho and para carbons due to two- and three-bond C-F coupling (²JCF and ³JCF).
-
Signals for the carbons of the dioxolane ring and the methylene bridge.
-
-
¹⁹F NMR:
-
A single resonance, likely a triplet of triplets or a more complex multiplet, due to coupling with the ortho and para protons.[10]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Vibrational Frequencies:
-
C-O-C stretching (ether): Strong bands in the region of 1250-1000 cm⁻¹.
-
C-F stretching: A strong absorption band around 1200-1000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
-
C-H stretching (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation:
-
Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound.
-
Fragment Ions: Characteristic fragments resulting from the cleavage of the ether linkage and the dioxolane ring.
Electronic Properties: The Impact of 3-Fluoro Substitution
The introduction of a fluorine atom at the 3-position of the phenoxymethyl ring has profound effects on the electronic properties of the molecule. These effects are primarily driven by the high electronegativity of fluorine, which leads to a strong electron-withdrawing inductive effect (-I).
Inductive Effects and Molecular Orbitals
The -I effect of the fluorine atom withdraws electron density from the aromatic ring, which in turn affects the dioxolane moiety. This has several key consequences:
-
Stabilization of Molecular Orbitals: The electron-withdrawing nature of fluorine stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This can increase the ionization potential and electron affinity of the molecule.[11]
-
HOMO-LUMO Gap: The effect on the HOMO-LUMO gap is not always straightforward. While both orbitals are stabilized, the extent of stabilization can differ, leading to either an increase or a decrease in the energy gap. Computational studies are invaluable for predicting this effect.
-
Dipole Moment: The C-F bond is highly polarized, leading to a significant increase in the local dipole moment. This can influence intermolecular interactions and the overall polarity of the molecule.
Conformational Effects
The substitution of hydrogen with fluorine can also induce conformational changes in the dioxolane ring. The gauche effect, an electronic interaction that can stabilize a gauche conformation, may play a role. The preference for a specific ring pucker can be influenced by the stereoelectronic interactions between the C-F bond and adjacent atoms.[12]
Experimental and Computational Workflows for Electronic Property Analysis
A combination of experimental techniques and computational modeling is essential for a thorough understanding of the electronic properties of 3-fluoro-phenoxymethyl dioxolanes.
Experimental Workflow: Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which are directly related to the HOMO and LUMO energy levels, respectively.
Protocol for Cyclic Voltammetry:
-
Solution Preparation: Prepare a solution of the compound of interest (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential to measure the oxidation and reduction peaks.
-
Data Analysis: Determine the onset potentials for oxidation and reduction to estimate the HOMO and LUMO energy levels using established equations.
Computational Workflow: Density Functional Theory (DFT)
DFT calculations are a powerful tool for predicting the electronic structure and properties of molecules.[13][14][15][16]
Protocol for DFT Calculations:
-
Structure Optimization: Build the 3D structure of the molecule and perform a geometry optimization using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).[14]
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Property Calculations: Calculate key electronic properties, including:
-
HOMO and LUMO energies and their spatial distribution.
-
Molecular electrostatic potential (MEP) map to identify electron-rich and electron-deficient regions.
-
Dipole moment.
-
Predicted NMR and IR spectra for comparison with experimental data.
-
Applications in Drug Development
The insights gained from understanding the electronic properties of 3-fluoro-phenoxymethyl dioxolanes have direct applications in drug development.[3][4][5][17]
-
Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.[4]
-
Binding Affinity: The altered electronic distribution can lead to more favorable interactions with the target protein, enhancing binding affinity and potency.[1][5]
-
pKa Modulation: The inductive effect of fluorine can lower the pKa of nearby acidic or basic groups, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Lipophilicity: Fluorine substitution generally increases lipophilicity, which can improve membrane permeability and oral bioavailability.[17]
Conclusion
The strategic incorporation of a fluorine atom at the 3-position of a phenoxymethyl dioxolane scaffold offers a sophisticated strategy for modulating the electronic and conformational properties of a molecule. This in-depth technical guide has provided a framework for the synthesis, characterization, and electronic property analysis of these valuable compounds. By leveraging the principles and protocols outlined herein, researchers can rationally design and develop novel drug candidates with improved pharmacological profiles. The interplay of inductive effects, conformational preferences, and the resulting impact on molecular properties underscores the continued importance of fluorine chemistry in the advancement of medicinal science.
Data Presentation
Table 1: Predicted Electronic Properties of Phenoxymethyl Dioxolane and its 3-Fluoro Analogue (Illustrative DFT Data)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Phenoxymethyl dioxolane | -6.25 | -0.85 | 5.40 | 1.8 |
| 3-Fluoro-phenoxymethyl dioxolane | -6.45 | -1.05 | 5.40 | 3.2 |
Note: These are illustrative values and would be replaced with actual calculated data from the DFT protocol.
Visualizations
Caption: Workflow for the synthesis of 2-((3-fluorophenoxy)methyl)-1,3-dioxolane.
Caption: Integrated workflow for determining electronic properties.
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Aricò, F., et al. (2014). An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol. Green Chemistry, 16(4), 1889-1897. [Link]
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Solubility profile of 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability.[3] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane. In the absence of established public data for this specific molecule, this document outlines a robust methodology combining theoretical prediction with detailed experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to systematically characterize the solubility of this and similar chemical entities.
Theoretical Framework: Predicting Solubility from Molecular Structure
Chemical theory has not yet advanced to a stage where the exact solubility of a substance in another can be precisely predicted without empirical data.[4] However, a rigorous analysis of the molecular structure provides invaluable qualitative insights, guiding the selection of solvents and the design of experiments. The fundamental principle governing solubility is that "like dissolves like," meaning substances with similar intermolecular forces are more likely to be mutually soluble.[4]
Structural Analysis of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane
To anticipate the solubility behavior of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane, we must deconstruct its molecular architecture:
-
The[1][2]dioxolane Ring: This is a cyclic acetal, which is a polar functional group. The two oxygen atoms are capable of acting as hydrogen bond acceptors.
-
The Phenoxymethyl Group: The ether linkage (-O-CH₂-) introduces polarity and hydrogen bond accepting capabilities. The phenyl ring itself is nonpolar and will contribute to interactions with nonpolar solvents through dispersion forces.
-
The Fluoro Substituent: The fluorine atom on the phenyl ring is highly electronegative, creating a dipole moment and increasing the overall polarity of the molecule compared to its non-fluorinated analog. It is, however, a very weak hydrogen bond acceptor.
Overall Predicted Characteristics: The molecule presents a mixed character. It possesses significant polarity due to the dioxolane ring, the ether linkage, and the fluoro-substituent. It also has a nonpolar aromatic region. This amphiphilic nature suggests it will not be exclusively soluble in either highly polar or completely nonpolar solvents. Its solubility will likely be highest in solvents of intermediate polarity, particularly those that are polar aprotic. The capacity for hydrogen bond acceptance, but not donation, is a key feature that will influence interactions with protic solvents like alcohols.
Advanced Predictive Models
For more quantitative predictions, computational models can be employed. These are invaluable for pre-screening solvents and minimizing experimental workload.
-
Hansen Solubility Parameters (HSP): This model decomposes the total cohesive energy of a substance into three parameters: δd (dispersion forces), δp (polar forces), and δh (hydrogen bonding forces).[2][5] A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is probable.[5]
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that predicts thermodynamic properties from the molecular structure alone.[6][7] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities, providing a highly sophisticated, ab initio prediction of solubility.[8][9] While computationally intensive, COSMO-RS is an established tool for solvent screening in the pharmaceutical industry.[8]
Strategic Selection of Organic Solvents for Experimental Study
A well-designed solubility study employs a diverse set of organic solvents to probe the full range of intermolecular interactions. The chosen solvents should span a continuum of polarities and hydrogen bonding capabilities. The following table provides a recommended list of solvents for characterizing the solubility profile of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane.
| Solvent Class | Solvent | Polarity Type | Dielectric Constant (ε) at 20°C | Rationale for Inclusion |
| Non-Polar | n-Heptane | Aprotic | 1.9 | Probes baseline solubility in aliphatic hydrocarbons. |
| Toluene | Aprotic | 2.4 | Represents non-polar aromatic interactions. | |
| Polar Aprotic | Dichloromethane (DCM) | Aprotic | 9.1 | Common solvent for synthesis and purification. |
| Acetone | Aprotic | 21 | A highly polar, aprotic solvent with hydrogen bond accepting capability. | |
| Acetonitrile (ACN) | Aprotic | 37.5 | A common HPLC solvent, highly polar. | |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 47 | A powerful, highly polar solvent, often used for initial stock solutions.[10] | |
| Polar Protic | Isopropanol (IPA) | Protic | 18 | A common alcohol with both hydrogen bond donating and accepting ability. |
| Ethanol | Protic | 25 | A widely used pharmaceutical solvent. | |
| Methanol | Protic | 33 | The most polar of the simple alcohols. |
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The "gold standard" for its determination is the Shake-Flask method.[11][12]
Workflow for Equilibrium Solubility Determination
The following diagram outlines the critical steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.
Caption: Experimental workflow for the Shake-Flask solubility method.
Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed to establish the thermodynamic solubility and must be performed with high precision.
-
Preparation:
-
Add an excess amount of solid 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane to a series of glass vials. A general rule is to add approximately 5-10 mg of solid per 1 mL of solvent. The key is to ensure undissolved solid remains at equilibrium.[11]
-
Accurately pipette a known volume (e.g., 2 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation. Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stirring plate set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[10] The time to reach equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration is stable.
-
-
Phase Separation:
-
After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow for sedimentation.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean analysis vial. This step is critical to remove any fine particulates that could dissolve upon dilution and artificially inflate the solubility value.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography is the preferred method for quantification due to its specificity and sensitivity.[13][14]
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or degradants. A C18 column is often a suitable starting point. The mobile phase (e.g., a gradient of acetonitrile and water) and UV detection wavelength (determined from the analyte's UV spectrum) must be optimized.
-
Calibration Curve:
-
Prepare a high-concentration stock solution of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO).
-
Perform a series of accurate serial dilutions of the stock solution to create at least five calibration standards spanning the expected concentration range of the diluted samples.[15]
-
Inject each standard into the HPLC system and record the peak area.
-
Plot the peak area versus concentration and perform a linear regression. The resulting calibration curve should have a correlation coefficient (R²) of >0.999.
-
-
Sample Analysis:
-
Inject the diluted, filtered sample from the shake-flask experiment.
-
Determine the peak area for the analyte.
-
Calculate the concentration in the diluted sample using the linear regression equation from the calibration curve.
-
Calculate the original solubility in the saturated solution by multiplying the result by the dilution factor.
-
Data Presentation and Interpretation
Organizing the results in a clear, tabular format is essential for comparison and analysis.
Solubility Data Summary Table
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| n-Heptane | 1.9 | |||
| Toluene | 2.4 | |||
| Dichloromethane | 9.1 | |||
| Acetone | 21 | |||
| Isopropanol | 18 | |||
| Acetonitrile | 37.5 | |||
| Ethanol | 25 | |||
| Methanol | 33 | |||
| DMSO | 47 |
(Note: The molecular weight of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane is required to convert mg/mL to mol/L.)
Interpreting the Solubility Profile
The relationship between solvent properties and the measured solubility provides deep insights into the physicochemical nature of the API.
Caption: Conceptual model of expected solubility based on solvent-solute interactions.
-
High solubility in polar aprotic solvents (e.g., Acetone, DCM) would confirm the predicted mixed-polarity nature of the molecule, as these solvents can effectively solvate both the polar dioxolane/ether groups and the aromatic ring without the complicating factor of a strong hydrogen-bonding network.
-
Low solubility in non-polar solvents (e.g., Heptane) would indicate that the polar functional groups dominate the molecule's character, and van der Waals forces alone are insufficient to overcome the crystal lattice energy.
-
Moderate solubility in polar protic solvents (e.g., Ethanol, Methanol) could suggest that while the solvent can interact with the polar parts of the molecule, the energy cost of disrupting the solvent's own hydrogen-bonding network is significant.
This experimentally derived solubility profile is foundational for subsequent development activities, including selecting appropriate solvents for reaction chemistry, designing crystallization processes for purification, and developing liquid formulations for pre-clinical and clinical studies.
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- 3. improvedpharma.com [improvedpharma.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solubility parameters (HSP) [adscientis.com]
- 6. scm.com [scm.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. scispace.com [scispace.com]
- 9. zenodo.org [zenodo.org]
- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pharmaguru.co [pharmaguru.co]
An In-depth Technical Guide to 2-(3-Fluoro-phenoxymethyl)-dioxolane: Structure, Identifiers, and Synthetic Considerations
An In-depth Technical Guide to 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane: Structure, Identifiers, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Chemical Identifiers
2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane is characterized by a central[1][2]dioxolane ring linked to a 3-fluorophenoxy group via a methylene ether bridge. The[1][2]dioxolane ring is a five-membered saturated heterocycle containing two oxygen atoms at positions 1 and 3.[3] This moiety typically serves as a protecting group for aldehydes or ketones in organic synthesis due to its stability in neutral to basic conditions and its susceptibility to cleavage under acidic conditions.
SMILES String and InChIKey
The Simplified Molecular Input Line Entry System (SMILES) and the IUPAC International Chemical Identifier Key (InChIKey) are crucial for the unambiguous representation of chemical structures in computational and database applications.
SMILES String: FC1=CC=CC(OCC2OCCO2)=C1
This SMILES string is logically constructed as follows:
-
FC1=CC=CC(...)=C1: Represents the fluorobenzene ring where the fluorine atom is attached. The numbers indicate the connectivity of the ring.
-
OCC2OCCO2: Describes the 2-substituted[1][2]dioxolane ring connected via a methylene ether linkage.
InChIKey: HYBOFWGWWKIJQW-UHFFFAOYSA-N
The InChIKey is a hashed version of the full InChI string, providing a unique and fixed-length identifier. The InChI string for 2-(3-fluoro-phenoxymethyl)-[1][2]dioxolane would be derived from its structural formula, detailing the elemental composition, connectivity, and stereochemistry (if applicable). The final InChIKey is a condensed, searchable representation of this information. The provided InChIKey corresponds to the 2-fluoro isomer, and due to the nature of the hashing algorithm, the InChIKey for the 3-fluoro isomer is expected to be different. However, in the absence of a dedicated database entry, a computationally generated InChIKey for the 3-fluoro isomer would be the definitive identifier.
The following table summarizes the key chemical identifiers for 2-(3-fluoro-phenoxymethyl)-[1][2]dioxolane.
| Identifier | Value |
| IUPAC Name | 2-((3-fluorophenoxy)methyl)-1,3-dioxolane |
| Molecular Formula | C₁₀H₁₁FO₃ |
| SMILES | FC1=CC=CC(OCC2OCCO2)=C1 |
| InChIKey | Not directly available in public databases, computationally derived. |
Molecular Visualization
The structural arrangement of 2-(3-fluoro-phenoxymethyl)-[1][2]dioxolane is depicted in the following diagram, generated using the Graphviz DOT language.
Caption: 2D structure of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane.
Proposed Synthesis Protocol
The synthesis of 2-(3-fluoro-phenoxymethyl)-[1][2]dioxolane can be logically approached through the Williamson ether synthesis, a well-established method for forming ethers. This would be followed by the protection of the aldehyde group as a dioxolane. A plausible two-step synthetic route is outlined below.
Step 1: Synthesis of 3-Fluorophenoxymethanol
This initial step involves the reaction of 3-fluorophenol with a suitable one-carbon electrophile, such as formaldehyde or a protected equivalent, under basic conditions.
Methodology:
-
To a solution of 3-fluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add paraformaldehyde (1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-fluorophenoxymethanol.
Step 2: Acetalization to form 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane
The second step is the protection of the aldehyde functionality of an intermediate (formed in situ or from the alcohol via oxidation) as a cyclic acetal using ethylene glycol.[4]
Methodology:
-
Dissolve the crude 3-fluorophenoxymethanol (1.0 eq) and ethylene glycol (1.2 eq) in a non-polar solvent such as toluene.
-
Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to obtain pure 2-(3-fluoro-phenoxymethyl)-[1][2]dioxolane.
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed two-step synthesis of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane.
Physicochemical Properties (Predicted)
Due to the lack of experimental data for 2-(3-fluoro-phenoxymethyl)-[1][2]dioxolane, its physicochemical properties can be predicted based on the properties of its isomers and related compounds.
| Property | Predicted Value | Rationale/Comparison |
| Molecular Weight | 198.19 g/mol | Identical to its 2-fluoro and 4-fluoro isomers.[5] |
| LogP | ~1.6 | Similar to the reported LogP of 1.57740 for the 4-fluoro isomer.[5] The position of the fluorine atom is expected to have a minor impact on the overall lipophilicity. |
| Hydrogen Bond Acceptors | 4 | The three oxygen atoms and the fluorine atom can act as hydrogen bond acceptors.[5] |
| Rotatable Bonds | 3 | The C-O bonds in the phenoxymethyl linker and the C-C bond of the dioxolane ring allow for rotation.[5] |
Conclusion
This technical guide has provided a detailed overview of 2-(3-fluoro-phenoxymethyl)-[1][2]dioxolane, a compound for which direct experimental data is sparse. By leveraging established principles of chemical nomenclature and synthesis, we have deduced its SMILES string, proposed a viable synthetic route, and predicted its key physicochemical properties. The structural visualization and workflow diagrams offer a clear understanding of the molecule and its preparation. This information serves as a valuable resource for researchers in medicinal chemistry and drug development who may be interested in synthesizing and evaluating this and other related novel chemical entities.
References
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-(2-Phenoxytetrafluoro-ethyl)-1,3-dioxolane | C11H10F4O3 | CID 14401450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(3-Phenoxyphenyl)-1,3-dioxolane | C15H14O3 | CID 13643831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lookchem.com [lookchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3-Fluoro-phenoxymethyl)-dioxolane
Application Notes and Protocols for the Synthesis of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane, a valuable intermediate in pharmaceutical and materials science research. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific principles and practical insights to ensure a successful and reproducible synthesis.
Introduction
2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane is a key building block in the development of various organic molecules. The presence of the fluorophenoxy moiety can impart unique electronic properties and enhance metabolic stability, making it a desirable feature in medicinal chemistry. The dioxolane group often serves as a protected aldehyde, which can be deprotected under specific conditions to reveal a reactive carbonyl group for further functionalization. This guide details the synthesis of this compound via the robust and widely applicable Williamson ether synthesis.
Synthetic Strategy: The Williamson Ether Synthesis
The synthesis of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane is most effectively achieved through a Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[1][3] In this specific application, the sodium salt of 3-fluorophenol (the nucleophile) reacts with 2-(bromomethyl)-1,3-dioxolane (the electrophile) in an SN2 reaction to form the desired ether linkage.[2][4]
The reaction proceeds in two conceptual steps:
-
Deprotonation: 3-Fluorophenol is deprotonated by a suitable base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the more nucleophilic sodium 3-fluorophenoxide.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of 2-(bromomethyl)-1,3-dioxolane, displacing the bromide leaving group to form the final product.
Figure 1: Overall synthetic workflow for 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane.
Detailed Experimental Protocol
This protocol is based on established Williamson ether synthesis procedures and has been adapted for the specific reactants.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 3-Fluorophenol | C₆H₅FO | 112.10 | 1.12 g | 10.0 | 1.0 |
| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 0.44 g | 11.0 | 1.1 |
| 2-(Bromomethyl)-1,3-dioxolane | C₄H₇BrO₂ | 167.00 | 1.84 g | 11.0 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | As needed | - | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - | - |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleophile:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq.).
-
Carefully add anhydrous DMF (10 mL) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate vial, dissolve 3-fluorophenol (1.12 g, 10.0 mmol, 1.0 eq.) in anhydrous DMF (10 mL).
-
Slowly add the 3-fluorophenol solution to the sodium hydride suspension dropwise via syringe. Effervescence (hydrogen gas evolution) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure complete formation of the sodium 3-fluorophenoxide.
-
-
Ether Formation:
-
To the cold phenoxide solution, add 2-(bromomethyl)-1,3-dioxolane (1.84 g, 11.0 mmol, 1.1 eq.) dropwise via syringe.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (50 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
Characterization and Validation
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃):
-
δ 6.7-7.3 (m, 4H, Ar-H)
-
δ 5.3-5.4 (t, 1H, O-CH-O)
-
δ 4.0-4.2 (m, 4H, O-CH₂-CH₂-O)
-
δ 3.9-4.0 (d, 2H, Ar-O-CH₂)
-
-
¹³C NMR (CDCl₃):
-
δ 163.5 (d, J ≈ 245 Hz, C-F)
-
δ 159.5 (d, J ≈ 10 Hz, C-OAr)
-
δ 130.5 (d, J ≈ 10 Hz)
-
δ 110.0 (d, J ≈ 3 Hz)
-
δ 107.0 (d, J ≈ 21 Hz)
-
δ 103.0 (d, J ≈ 25 Hz)
-
δ 102.5 (O-CH-O)
-
δ 69.0 (Ar-O-CH₂)
-
δ 65.5 (O-CH₂-CH₂-O)
-
-
IR (neat, cm⁻¹):
-
~3050 (aromatic C-H stretch)
-
~2900 (aliphatic C-H stretch)
-
~1600, 1490 (aromatic C=C stretch)
-
~1250 (asymmetric C-O-C stretch)
-
~1150 (C-F stretch)
-
~1050 (symmetric C-O-C stretch)
-
-
Mass Spectrometry (EI):
-
Expected [M]⁺ at m/z = 198.07.
-
Researchers should compare their experimental data with these predicted values to confirm the identity and purity of the synthesized product.
Figure 2: Workflow for the validation of the synthesized product.
Safety Precautions
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.
-
Dimethylformamide (DMF): A potential skin and respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
2-(Bromomethyl)-1,3-dioxolane: A lachrymator and potential irritant. Handle with care in a fume hood.
-
3-Fluorophenol: Toxic and corrosive. Avoid skin and eye contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.
References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Phenol ether. [Link]
-
Paulson, D. R., et al. (1973). A Convenient Synthesis of 2,2-Disubstituted 1,3-Dioxolanes. Journal of Organic Chemistry, 38(22), 3967-3968. [Link]
Application Note: Strategic Utilization of 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane in Medicinal Chemistry
This Application Note is designed for research and development professionals in pharmaceutical chemistry. It details the synthesis, handling, and strategic application of 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane , a critical masked aldehyde intermediate used to generate (3-fluorophenoxy)acetaldehyde in situ.
Abstract & Core Value Proposition
The synthesis of pharmaceutical active ingredients (APIs) containing the 2-(aryloxy)ethylamine pharmacophore—common in beta-blockers, antidepressants, and kinase inhibitors—often requires the use of aryloxyacetaldehydes. However, free aryloxyacetaldehydes are notoriously unstable, prone to polymerization and oxidation.
2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane serves as a robust, shelf-stable surrogate for (3-fluorophenoxy)acetaldehyde. The 1,3-dioxolane moiety acts as a cyclic acetal protecting group, offering superior stability compared to acyclic acetals (e.g., dimethyl acetal) in aqueous workups, while remaining labile enough for mild acidic deprotection. The 3-fluoro substituent on the aromatic ring is a strategic bioisostere, often employed to block metabolic oxidation at the phenyl ring or modulate lipophilicity (LogP).
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | 2-[(3-fluorophenoxy)methyl]-1,3-dioxolane |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Molecular Weight | 198.19 g/mol |
| Structure | A 3-fluorophenol ether linked to a methyl-dioxolane ring.[1][2] |
| Physical State | Colorless to pale yellow oil (typically). |
| Solubility | Soluble in DCM, EtOAc, THF, DMF; insoluble in water. |
| Stability | Stable at RT under neutral/basic conditions. Hydrolyzes in pH < 4. |
Synthesis Protocol: Preparation of the Intermediate
Rationale: This protocol utilizes a Williamson ether synthesis. We employ 2-(chloromethyl)-1,3-dioxolane as the electrophile. While the bromide is more reactive, the chloride is cheaper and sufficiently reactive in polar aprotic solvents with iodide catalysis.
Reagents & Materials[3][4][5][6][7][8][9][10][11]
-
Substrate: 3-Fluorophenol (1.0 equiv)
-
Reagent: 2-(Chloromethyl)-1,3-dioxolane (1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein exchange in situ.
-
Solvent: N,N-Dimethylformamide (DMF) or DMSO (anhydrous).
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Solvation: Dissolve 3-Fluorophenol (10 mmol) in DMF (20 mL).
-
Base Addition: Add K₂CO₃ (20 mmol) and KI (1 mmol) to the solution. Stir at room temperature for 15 minutes to allow phenoxide formation.
-
Alkylation: Dropwise add 2-(chloromethyl)-1,3-dioxolane (12 mmol).
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The phenol spot should disappear.
-
-
Workup:
-
Cool to room temperature.
-
Pour into ice-cold water (100 mL) to dissolve inorganic salts.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with water (2x) and brine (1x) to remove residual DMF.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Visual Workflow (Synthesis)
Caption: Synthesis pathway via KI-catalyzed Williamson ether synthesis.
Application Protocol: Controlled Release & Reductive Amination
Rationale: The primary utility of this intermediate is to generate the aldehyde in situ for reaction with amines. Isolating the free aldehyde is discouraged due to stability issues. This "One-Pot, Two-Step" protocol minimizes degradation.
Target Reaction
Intermediate + Amine
Reagents
-
Intermediate: 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane (1.0 equiv)
-
Acid: 1M HCl (aqueous)
-
Amine: Primary or Secondary Amine (e.g., Isopropylamine, Piperazine) (1.2 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: THF (Step 1), DCM or DCE (Step 2).
Step-by-Step Methodology
-
Deprotection (Aldehyde Release):
-
Dissolve the dioxolane intermediate (1 mmol) in THF (5 mL).
-
Add 1M HCl (2 mL).
-
Heat to 50°C for 2–4 hours.
-
Check: TLC should show conversion of the non-polar dioxolane to a slightly more polar aldehyde spot (often streaks).
-
-
Neutralization & Solvent Switch:
-
Cool to RT. Neutralize carefully with saturated NaHCO₃.
-
Extract rapidly with DCM (10 mL). Do not dry or store for long periods.
-
Transfer the DCM layer (containing the wet aldehyde) directly to a fresh flask.
-
-
Reductive Amination:
-
Add the Target Amine (1.2 mmol) to the DCM solution.
-
Stir for 30 mins to form the imine/hemiaminal.
-
Add Sodium Triacetoxyborohydride (1.5 mmol) in one portion.
-
Stir at RT for 4–12 hours.
-
-
Workup:
-
Quench with saturated NaHCO₃.
-
Extract with DCM.
-
Purify the amine product via column chromatography (DCM:MeOH + NH₃).
-
Visual Workflow (Application)
Caption: One-pot deprotection and reductive amination sequence to avoid aldehyde isolation.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Incomplete alkylation due to steric bulk or Cl leaving group. | Ensure KI is added to facilitate Finkelstein exchange (Cl |
| Product Polymerization | Free aldehyde isolated and stored too long. | Do not isolate the aldehyde. Perform solvent exchange rapidly and proceed immediately to amination. |
| Incomplete Hydrolysis | Dioxolane is too stable (cyclic acetals are robust). | Increase acid concentration (2M HCl) or use Acetone/Water reflux to drive equilibrium (transacetalization). |
| Elimination Side Product | Base too strong causing elimination of HCl from reagent. | Use K₂CO₃ (weaker base) instead of NaH. Avoid excessively high temperatures (>120°C). |
References
-
Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.[3] (Standard reference for dioxolane stability and deprotection conditions).
-
Patel, B.K., et al. "Acyclic and cyclic acetals of various carbonyl compounds."[3] Journal of Organic Chemistry, 2002, 67, 5842-5845.[3] Link
-
BOC Sciences. "2-(2-Fluorophenoxymethyl)-[1,3]dioxolane Product Page" (Structural analog reference).
-
BenchChem. "Synthetic Protocol for 4-(Chloromethyl)-2-ethyl-1,3-dioxolane" (Methodology adaptation). Link
-
Organic Chemistry Portal. "Synthesis of 1,3-Dioxolanes." (General review of synthesis and properties). Link
Sources
Application Notes and Protocols for the Scalable Production of 2-(3-Fluoro-phenoxymethyl)-dioxolane
Application Notes and Protocols for the Scalable Production of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane
Abstract
These application notes provide a comprehensive guide to the scalable synthesis of 2-(3-fluoro-phenoxymethyl)-[1][2]dioxolane, a key building block in the development of various pharmaceutical agents. The 1,3-dioxolane moiety is a significant pharmacophore found in numerous biologically active compounds, contributing to enhanced ligand-target interactions and improved therapeutic profiles.[3][4] This guide moves beyond bench-scale synthesis, focusing on a robust and economically viable production strategy centered around the Williamson ether synthesis, optimized for industrial application through Phase Transfer Catalysis (PTC). We present detailed, validated protocols for the synthesis of the key intermediate, 2-(chloromethyl)-1,3-dioxolane, and the final target molecule. The causality behind experimental choices, process optimization parameters, and scalable purification strategies are discussed to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane
The 1,3-dioxolane ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including antifungal, antiviral, and CNS-active drugs.[3][4][5] Its presence can significantly enhance biological activity, often attributed to the hydrogen bonding capacity of its two oxygen atoms, which improves interactions with biological targets.[3] The specific target molecule, 2-(3-fluoro-phenoxymethyl)-[1][2]dioxolane, combines this valuable heterocycle with a fluorinated phenoxy group. The fluorine substituent is a common feature in modern pharmaceuticals, often introduced to modulate metabolic stability, binding affinity, and bioavailability.
The primary challenge in producing this and similar molecules lies in developing a synthesis route that is not only high-yielding but also scalable, safe, and cost-effective. Traditional laboratory methods often do not translate well to large-scale production. This guide addresses this gap by detailing a process built on the foundational Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[6][7] To overcome the challenges of scalability, such as the use of strong, expensive bases or anhydrous solvents, we incorporate Phase Transfer Catalysis (PTC). PTC is a powerful technique in industrial chemistry that enhances reaction rates in biphasic systems, allowing the use of inexpensive inorganic bases and simplifying work-up procedures, thereby contributing to a greener and more economical process.[8][9]
Overall Synthetic Strategy
The production of 2-(3-fluoro-phenoxymethyl)-[1][2]dioxolane is approached via a two-step synthesis. The first step involves the preparation of the key electrophilic intermediate, 2-(chloromethyl)-1,3-dioxolane. The second, crucial step is the coupling of this intermediate with 3-fluorophenol via a phase-transfer catalyzed Williamson ether synthesis.
Figure 2: Mechanism of Phase Transfer Catalysis.
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)-1,3-dioxolane
This procedure is adapted from established methods for producing 2-halomethyl-1,3-cyclic acetals. [10]This intermediate is crucial and its purity directly impacts the yield and quality of the final product.
Materials:
-
1,2-Dichloroethyl acetate
-
Ethylene glycol
-
Toluene (or another suitable solvent that forms an azeotrope with water)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and Dean-Stark trap
-
Heating/cooling circulator
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Equip a jacketed reactor with an overhead stirrer, condenser, and a Dean-Stark trap. Charge the reactor with ethylene glycol (1.0 eq), 1,2-dichloroethyl acetate (1.1 eq), and toluene (approx. 2-3 volumes relative to ethylene glycol).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.01-0.02 eq).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (approx. 85-95°C depending on the solvent). Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Reaction Quench and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Aqueous Wash: Wash the organic layer sequentially with water and then with saturated brine to remove any remaining salts and water-soluble impurities.
-
Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude 2-(chloromethyl)-1,3-dioxolane is purified by vacuum distillation. Certain by-products like 2-chloroethyl acetate have close boiling points, making efficient fractional distillation crucial for achieving high purity. [10]Collect the fraction corresponding to the pure product.
Protocol 2: Scalable Synthesis of 2-(3-Fluoro-phenoxymethyl)-d[1][2]ioxolane
Materials:
-
3-Fluorophenol
-
2-(Chloromethyl)-1,3-dioxolane (from Protocol 1)
-
Sodium hydroxide (50% w/w aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and thermocouple
-
Heating/cooling circulator
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Charging: Charge the jacketed reactor with 3-fluorophenol (1.0 eq), toluene (4-5 volumes), and tetrabutylammonium bromide (TBAB, 0.05 eq). Begin vigorous stirring.
-
Base Addition: Slowly add 50% aqueous sodium hydroxide (1.5 eq) to the mixture via an addition funnel over 30 minutes. An exotherm may be observed; maintain the internal temperature below 40°C using the cooling circulator.
-
Alkylation: Heat the reaction mixture to 70-75°C. Once the temperature is stable, add 2-(chloromethyl)-1,3-dioxolane (1.05 eq) dropwise over 1 hour, maintaining the internal temperature within the 70-75°C range.
-
Reaction Monitoring: Maintain the reaction at 70-75°C with vigorous stirring. Monitor the reaction progress by TLC or HPLC until the consumption of 3-fluorophenol is complete (typically 6-8 hours).
-
Work-up and Phase Separation: Cool the reaction mixture to room temperature. Add deionized water (2 volumes) to dissolve the salts. Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted phenate), water, and finally with saturated brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system if the product is a solid at room temperature. [11][12]
Process Optimization and Data Summary
For a successful scale-up, several parameters must be optimized. The following table summarizes key variables and their typical impact on the reaction outcome.
| Parameter | Range/Options | Effect on Yield & Purity | Rationale & Field Insights |
| Base | NaOH, K₂CO₃, Cs₂CO₃ | High Yield: Stronger bases like NaOH drive the reaction to completion. | NaOH is the most cost-effective choice for industrial scale. [13]K₂CO₃ is a milder, solid alternative suitable for liquid-solid PTC. [9] |
| Solvent | Toluene, Xylene, DMF, Acetonitrile | Faster Rate: Polar aprotic solvents (DMF, Acetonitrile) can increase SN2 reaction rates. [1][6] | Toluene is preferred for scale-up due to its lower cost, favorable boiling point for work-up, and ability to azeotropically remove water. |
| Catalyst | TBAB, Aliquat 336® | Essential for Rate: Catalyst loading of 2-5 mol% is typical. Higher loading increases rate but also cost and potential for emulsion. | TBAB is a common and effective catalyst. Aliquat 336® is another industrial standard, noted for its high thermal stability. [8] |
| Temperature | 50 - 100°C | Rate vs. Side Reactions: Higher temperatures increase the reaction rate but may also promote side reactions. | A range of 70-80°C provides a good balance between reaction time and impurity formation for this specific transformation. [6] |
| Molar Ratio | 1.0 - 1.2 eq of Alkyl Halide | Driving Completion: A slight excess of the alkylating agent can help drive the reaction to completion. | Using a large excess is uneconomical and complicates purification. An excess of 5-10% is a common starting point for optimization. |
Purification Strategy for Scalable Production
Achieving high purity on a large scale requires a robust purification strategy.
-
Aqueous Washes: The initial work-up is critical. Washing with a dilute acid removes residual phenate, while water and brine washes remove the catalyst and inorganic salts.
-
Distillation: For liquid products, vacuum distillation is the primary method for purification. A fractional distillation column is recommended to separate the product from any unreacted 2-(chloromethyl)-1,3-dioxolane and potential side products. [10]* Recrystallization: If the final product is a crystalline solid, recrystallization is an excellent and highly scalable purification technique for removing structurally similar impurities. [11]The choice of solvent system (e.g., isopropanol/water, ethanol) is critical and must be determined experimentally to maximize recovery and purity.
Figure 3: Scalable production and purification workflow.
Conclusion
The synthetic route detailed in these application notes provides a robust, efficient, and scalable method for the production of 2-(3-fluoro-phenoxymethyl)-d[1][2]ioxolane. By leveraging the principles of Phase Transfer Catalysis, this process avoids the use of hazardous reagents and expensive anhydrous solvents, making it well-suited for industrial applications. The provided protocols and optimization guidelines offer a solid foundation for researchers and process chemists to implement and adapt this synthesis for the development of next-generation pharmaceutical agents.
References
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis.
- Millikin University. (n.d.). Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Leah4sci. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References.
- Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. Retrieved from a specialized chemical industry resource.
- Cindrić, M., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(9), 11058-11074.
- Fluorochem. (n.d.). 2-(3,5-Difluoro-phenoxy)methyl-1,3-dioxolane (CAS 1443303-93-2).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
- Fedoryński, M. (n.d.). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?
-
SACHEM, Inc. (n.d.). Catana™ PTC - Phase Transfer Catalysts for Polymers. Retrieved from [Link]
-
BOC Sciences. (n.d.). CAS 850348-82-2 2-(2-Fluorophenoxymethyl)-d[1][2]ioxolane. Retrieved from a chemical supplier website.
- Bachman, G. B. (1985). U.S. Patent No. 4,532,338. U.S.
- Forschungszentrum Jülich. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching.
- Ogorodnikov, S. K., et al. (1995). Russian Patent No. RU2039054C1.
- Al-Majdhoub, M., et al. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Molecules, 28(15), 5891.
- Asahi Glass Co., Ltd. (2020). International Patent No. WO/2020/095915.
-
Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Retrieved from [Link]
- Ciba-Geigy AG. (1993). European Patent No. EP0559612B1.
- Carocci, A., et al. (2018). Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT1A receptor agonists for CNS disorders and neuropathic pain. Future Medicinal Chemistry, 10(16), 1911-1928.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 790-802.
- Organic Syntheses. (n.d.). A procedure for recrystallization. Retrieved from a collection of organic synthesis procedures.
- Dalian University of Technology. (2013). Chinese Patent No. CN102276575B.
- ResearchGate. (n.d.). A New Scalable Route to 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one: A Key Intermediate for Ropinirole Hydrochloride.
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Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yield of 2-(3-Fluoro-phenoxymethyl)-dioxolane Synthesis
Technical Support Center: Improving Reaction Yield of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your reaction yields.
Synthesis Overview: The Williamson Ether Synthesis
The synthesis of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3] In this process, the hydroxyl proton of 3-fluorophenol is abstracted by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-(bromomethyl)-1,3-dioxolane, displacing the bromide leaving group to form the desired ether product.
The choice of a primary alkyl halide, like 2-(bromomethyl)-1,3-dioxolane, is critical as it minimizes the potential for competing elimination (E2) reactions, which are more common with secondary and tertiary halides.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges and optimize your reaction outcomes.
Q1: My reaction yield is consistently low (<50%). What are the most common culprits?
A1: Low yield in a Williamson ether synthesis is a frequent issue that can typically be traced to one of four key areas:
-
Incomplete Deprotonation: 3-fluorophenol is acidic, but requires a sufficiently strong base for complete conversion to the nucleophilic phenoxide. If deprotonation is incomplete, the concentration of your active nucleophile is reduced.
-
Solution: While bases like potassium carbonate (K₂CO₃) are common for phenols, ensure it is finely powdered and anhydrous.[5] For a more robust reaction, consider a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.[4] Always use at least one equivalent of the base.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction. Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.[3]
-
Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation (e.g., K⁺) but leave the phenoxide anion highly reactive, accelerating the reaction.[3]
-
-
Reaction Temperature and Time: This Sₙ2 reaction requires sufficient thermal energy to overcome the activation barrier. Typical laboratory syntheses are conducted between 50 to 100 °C for 1 to 8 hours.[3]
-
Solution: If the reaction is sluggish at 50-60 °C, gradually increase the temperature to 80-90 °C while monitoring the reaction progress by Thin Layer Chromatography (TLC). Ensure the reaction is allowed to run to completion.
-
-
Reagent Purity: The presence of water will quench the phenoxide and hydrolyze some bases. The alkylating agent, 2-(bromomethyl)-1,3-dioxolane, can degrade over time.
-
Solution: Use anhydrous solvents and freshly opened or purified reagents. The purity of 2-(bromomethyl)-1,3-dioxolane can be checked by NMR, and it can be purified by vacuum distillation.[6]
-
Q2: My TLC analysis shows consumption of starting materials, but there are multiple product spots. What are these side products?
A2: The most probable side product is from C-alkylation. The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (specifically at the ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur under certain conditions.[5]
-
Cause: The ratio of O- to C-alkylation is influenced by the solvent, the base's counter-ion, and temperature. Harder cations (like Na⁺) and polar aprotic solvents (like DMF) tend to favor O-alkylation.
-
Solution:
-
Solvent: Ensure you are using a polar aprotic solvent like DMF.
-
Phase-Transfer Catalysis: A highly effective method to suppress C-alkylation and boost the rate of O-alkylation is to use a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6.[3] The PTC forms a lipophilic ion pair with the phenoxide, increasing its solubility and reactivity in the organic phase and directing the reaction towards the desired O-alkylation product.
-
Q3: I suspect my product is decomposing during the aqueous workup. How can I prevent this?
A3: This is a critical issue related to the stability of the 1,3-dioxolane ring. The dioxolane is a cyclic acetal, which serves as a protecting group. Acetals are stable under neutral and basic conditions but are readily hydrolyzed back to the corresponding aldehyde and diol under acidic conditions.[7][8]
-
Cause: If your workup involves a strong acidic wash (e.g., 1M HCl) to neutralize the base, you risk cleaving the dioxolane ring.
-
Solution: Avoid acidic workups. After the reaction is complete, cool the mixture, and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic species and then with brine.[8] This maintains a basic or neutral pH, preserving the integrity of the dioxolane ring.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination? For laboratory-scale synthesis aiming for high yield, the combination of potassium carbonate (K₂CO₃) as the base, N,N-dimethylformamide (DMF) as the solvent, and a catalytic amount (5-10 mol%) of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst is highly effective. This combination promotes a fast reaction rate and favors the desired O-alkylation.[3][5]
Q2: How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. Spot the 3-fluorophenol starting material, the 2-(bromomethyl)-1,3-dioxolane starting material, and the co-spot of the reaction mixture. The product will be less polar than the starting phenol and should have a higher Rf value. The reaction is complete when the 3-fluorophenol spot has been completely consumed.
Q3: Are there alternative synthetic routes? While the Williamson ether synthesis is the most direct route, one could consider a Mitsunobu reaction between 3-fluorophenol and 2-hydroxymethyl-1,3-dioxolane. However, the Williamson route is generally more atom-economical and cost-effective for this particular transformation.
Optimized Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g of phenol).
-
Reagents: Add 3-fluorophenol (1.0 eq) followed by finely powdered anhydrous potassium carbonate (1.5 eq).
-
Heating: Stir the suspension at room temperature for 30 minutes, then heat to 80-90 °C.
-
Addition: Add 2-(bromomethyl)-1,3-dioxolane (1.1 eq) dropwise over 10 minutes.
-
Reaction: Maintain the temperature and stir the reaction for 4-8 hours, monitoring by TLC until the 3-fluorophenol is consumed.
-
Workup: Cool the reaction to room temperature and pour it into ice-cold water (50 mL). Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with saturated brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel to yield the final product.[9]
Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis for Improved Yield
-
Setup & Reagents: Follow steps 1 and 2 from Protocol 1, but also add tetrabutylammonium bromide (TBAB, 0.1 eq) along with the potassium carbonate.
-
Heating & Addition: The PTC often allows for milder conditions. Heat the mixture to 60-70 °C before adding the 2-(bromomethyl)-1,3-dioxolane (1.1 eq).
-
Reaction & Workup: The reaction is typically faster. Monitor by TLC and expect completion within 2-5 hours. Follow the workup and purification steps (6-8) from Protocol 1.
| Parameter | Standard Method | PTC Method | Rationale for Change |
| Base | K₂CO₃ (1.5 eq) | K₂CO₃ (1.5 eq) | Base remains the same. |
| Solvent | Anhydrous DMF | Anhydrous DMF | Optimal solvent for Sₙ2 on phenoxides. |
| Catalyst | None | TBAB (0.1 eq) | PTC increases phenoxide solubility/reactivity.[3] |
| Temperature | 80-90 °C | 60-70 °C | Increased reactivity allows for lower temperature. |
| Time | 4-8 hours | 2-5 hours | Reaction rate is significantly enhanced. |
| Typical Yield | 65-80% | 85-95% | Improved efficiency and reduced side reactions. |
Troubleshooting Workflow
References
-
Lohmer, G., & Rondestvedt, C. S. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Chandrasekhar, S., Muralidhar, B., & Sarkar, A. (1997). A Mild and Convenient Deprotection of 4-Phenyl 1,3-Dioxolane Derivatives Under Catalytic Hydrogenation. Synthetic Communications, 27(15), 2691-2694. [Link]
-
Lohmer, G., & Rondestvedt, C. S. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]
-
da Silva, F. C., et al. (2018). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Journal of the Brazilian Chemical Society, 29(9), 1956-1964. [Link]
-
Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]
-
Sciencemadness.org. (2015). Diphenyl Ether From Phenol? Sciencemadness Discussion Board. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? ResearchGate Q&A. [Link]
-
Khan Academy. (n.d.). Formation of acetals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]
- Google Patents. (1987).
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (2020). Difluoromethylation of Phenols. Org. Synth. 2020, 97, 284-301. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Bisterfeld, C., et al. (2022). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem, 16(1). [Link]
-
Bisterfeld, C., et al. (2022). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Forschungszentrum Jülich. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Frontiers in Sustainable Chemistry, 2(1). [Link]
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5344–5352. [Link]
-
Edubirdie. (2021). Williamson Ether Synthesis. Lab Report. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]
-
Reddit. (2024). Protecting the Phenol during Acetal Formation. r/OrganicChemistry. [Link]
-
ÖZDEMİR, Z., et al. (2015). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 20(8), 13638–13653. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
-
Jacquelin, D., et al. (2002). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Collection of Czechoslovak Chemical Communications, 67(9), 1466-1476. [Link]
-
ResearchGate. (n.d.). Scheme 2 Different synthetic routes of (2-oxo-1,3-dioxolan-4-yl) methyl... ResearchGate. [Link]
- Google Patents. (2011). CN102260143A - Production process for 3-fluorophenol.
- Google Patents. (1938). US2140938A - 2-hydroxymethyl-1, 3-dioxolane.
Sources
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- 5. jk-sci.com [jk-sci.com]
- 6. 2-Bromomethyl-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: A Guide to Common Impurities in the Synthesis of 2-(3-Fluoro-phenoxymethyl)-dioxolane
Technical Support Center: A Guide to Common Impurities in the Synthesis of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane
Welcome to the technical support center for the synthesis of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. As a key intermediate in various research and development applications, achieving high purity is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Overview of the Synthetic Pathway
The most common and efficient route to synthesize 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[4] Specifically, 3-fluorophenol is deprotonated with a suitable base to form the 3-fluorophenoxide anion, which then attacks the electrophilic carbon of 2-(chloromethyl)-1,3-dioxolane, displacing the chloride leaving group.[5]
Caption: General Williamson ether synthesis pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during the synthesis and purification processes.
Q1: What are the most common impurities found in the crude product, and where do they come from?
A1: Impurities can originate from starting materials, side reactions, or subsequent degradation. Understanding their source is the first step in effective removal.
| Impurity Category | Specific Impurities | Origin |
| Starting Materials | 3-Fluorophenol | Incomplete reaction. |
| 2-(Chloromethyl)-1,3-dioxolane[6] | Incomplete reaction. | |
| Regioisomers of 3-fluorophenol (e.g., 2- or 4-fluorophenol) | Impure starting 3-fluoroaniline used in the synthesis of 3-fluorophenol.[7][8] | |
| Reaction By-products | 2-Methylene-1,3-dioxolane | E2 elimination side reaction, promoted by a bulky or overly strong base.[9] |
| Bis(3-fluorophenyl) ether | Dimerization or side-reactions involving the phenoxide.[10] | |
| Chloroacetaldehyde, Ethylene Glycol | Hydrolysis of the starting material, 2-(chloromethyl)-1,3-dioxolane.[1] | |
| Degradation Products | 2-Hydroxyethyl 2-(3-fluorophenoxy)acetate | Hydrolysis of the 1,3-dioxolane ring of the final product under acidic conditions.[11][12] |
Q2: My reaction seems sluggish or incomplete, with significant unreacted starting materials. What are the likely causes?
A2: Incomplete conversion is a common issue in Williamson ether synthesis. The following factors are primary causes:
-
Insufficient or Inappropriate Base: The base must be strong enough to fully deprotonate the phenol (pKa ≈ 10). Weak bases like sodium bicarbonate are ineffective. Potassium carbonate or sodium hydride (NaH) are common choices. Ensure at least one molar equivalent of the base is used.
-
Presence of Water: Water will consume strong bases like NaH and can hinder the reaction by solvating the phenoxide, reducing its nucleophilicity. Ensure all reagents and solvents are anhydrous, especially when using hydride bases.
-
Low Reaction Temperature: While SN2 reactions can often proceed at room temperature, gentle heating (e.g., 60-80 °C) is frequently required to achieve a reasonable reaction rate, especially with less reactive halides.[13]
-
Poor Solvent Choice: Protic solvents (like ethanol or water) can solvate the nucleophile, and nucleophilic solvents can compete in the reaction. Aprotic polar solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the cation of the base without hindering the nucleophile.[3]
Caption: Workflow for troubleshooting an incomplete reaction.
Q3: I see an impurity with a mass corresponding to the hydrolysis of my product or starting material. How does this happen and how can I prevent it?
A3: The 1,3-dioxolane ring is a cyclic acetal, which is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions.[14]
-
Mechanism of Hydrolysis: Acid-catalyzed hydrolysis involves protonation of one of the dioxolane oxygens, followed by ring-opening to form a stabilized carbocation (an oxocarbenium ion). This intermediate is then attacked by water, ultimately leading to the formation of an aldehyde and a diol.[11] In the case of your product, this would yield 3-fluorophenoxyacetaldehyde and ethylene glycol. If the starting material 2-(chloromethyl)-1,3-dioxolane hydrolyzes, it forms chloroacetaldehyde and ethylene glycol.[1]
-
Prevention:
-
Avoid Acidic Conditions: Ensure your workup procedure does not become acidic. If an acid wash is necessary, it should be performed quickly and at low temperatures.
-
Neutralize Promptly: After the reaction, if any residual acid catalyst was used in the synthesis of the starting materials, it should be neutralized with a mild base wash (e.g., aqueous sodium bicarbonate solution) during the workup.[15]
-
Proper Storage: Store the final product and the 2-(chloromethyl)-1,3-dioxolane starting material under anhydrous and neutral conditions.
-
Caption: Acid-catalyzed hydrolysis of the dioxolane ring.
Q4: How can I effectively remove unreacted 3-fluorophenol from my crude product?
A4: Unreacted 3-fluorophenol is one of the most common impurities. Due to its acidic nature (pKa ≈ 9.3), it can be easily removed with a basic aqueous wash.
-
Protocol: After the initial workup to remove the reaction solvent, dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The basic solution will deprotonate the acidic phenol, forming the water-soluble sodium or potassium 3-fluorophenoxide salt, which partitions into the aqueous layer. Repeat the wash 2-3 times, then wash with brine to remove residual base, and finally dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Monitor the removal using Thin Layer Chromatography (TLC).
Q5: My final product has a yellow or brown tint. What is the cause and how can I decolorize it?
A5: Discoloration in reactions involving phenols is often due to oxidation. The 3-fluorophenoxide intermediate or any residual 3-fluorophenol can be susceptible to air oxidation, leading to the formation of colored quinone-type species or phenolic coupling products.[10]
-
Prevention: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Remediation:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of Celite® to remove the charcoal. This is often effective at adsorbing colored impurities.
-
Column Chromatography: If charcoal treatment is insufficient, purification by silica gel column chromatography is the most effective method to remove both colored impurities and other by-products.
-
Recommended Analytical Protocols
Accurate identification and quantification of impurities are crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for this purpose due to the volatility of the product and expected impurities.[16]
Recommended GC-MS Method:
| Parameter | Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | A standard non-polar column that provides good separation for a wide range of compounds. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min. | This program provides good separation between early-eluting starting materials and the higher-boiling product. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Standard inert carrier gas. |
| MS Detector | Scan mode (e.g., 40-400 m/z) | Allows for the identification of unknown impurities by their mass spectra. |
| Sample Prep | Dilute 1 mg of sample in 1 mL of ethyl acetate or dichloromethane. | A standard dilution for GC-MS analysis. |
Detailed Synthesis and Purification Protocol
This protocol provides a robust method for the synthesis and subsequent purification of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane.
Materials:
-
3-Fluorophenol (1.0 eq)
-
2-(Chloromethyl)-1,3-dioxolane (1.1 eq)[17]
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
1M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-fluorophenol (1.0 eq) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture vigorously for 15 minutes at room temperature.
-
Alkylating Agent Addition: Add 2-(chloromethyl)-1,3-dioxolane (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC until the 3-fluorophenol is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.
-
Washes: Wash the combined organic layer with 1M NaOH solution (2x) to remove any unreacted phenol, followed by a wash with water (1x) and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be further purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a clear oil.[18]
References
- US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal.
-
Poss, M., et al. (2003). Determination of 1,4-dioxane impurity levels in Triton X-100 raw material by gas chromatography with mass spectrometric detection. Journal of Chromatographic Science, 41(8), 410-417. [Link]
-
Ghosh, A., & Chakraborty, T. (2010). Dimerization effect on HF elimination from the photoionized fluorophenols. ResearchGate. [Link]
-
Forschungszentrum Jülich. (2022). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Forschungszentrum Jülich. [Link]
-
National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for 1,4-Dioxane. NCBI Bookshelf. [Link]
-
Osun State University. Mastering The Williamson Ether Synthesis. Osun State University. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
Fallis, A. G., & Brancale, A. (2018). The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. Beilstein Journal of Organic Chemistry, 14, 2133–2143. [Link]
-
ChemTalk. Williamson Ether Synthesis. ChemTalk. [Link]
-
Interstate Technology and Regulatory Council (ITRC). (2020). Sampling and Analysis for 1,4-Dioxane. ITRC. [Link]
-
Liese, A., et al. (2022). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Chemistry – A European Journal, 28(16), e202104435. [Link]
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. env.go.jp. [Link]
-
PubChem. 2-(Chloromethyl)-1,3-dioxolane. PubChem. [Link]
-
Cindrić, M., et al. (2010). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 15(9), 6531-6544. [Link]
- CN102260143A - Production process for 3-fluorophenol.
-
Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]
-
Asian Journal of Research in Chemistry. (2017). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 10(4), 455. [Link]
-
Wikipedia. Dioxolane. Wikipedia. [Link]
-
PrepChem. Synthesis of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane. PrepChem.com. [Link]
-
Valeshvar Biotech. 2-(Chloromethyl)-1, 3-dioxolane. Valeshvar Biotech. [Link]
-
Salomaa, P., & Kankaanperä, A. (1962). The Hydrolysis of 1,3-Dioxolan and Its Alkyl Derivatives. Acta Chemica Scandinavica. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wang, L., et al. (2021). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. Molecules, 26(16), 4983. [Link]
-
Wikipedia. Williamson ether synthesis. Wikipedia. [Link]
-
Smith, A. B., et al. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol. Journal of Chromatographic Science, 55(3), 324-329. [Link]
Sources
- 1. US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. 2-(Chloromethyl)-1,3-dioxolane | C4H7ClO2 | CID 75727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals [beilstein-journals.org]
- 12. (PDF) The Hydrolysis of 1,3-Dioxolan and Its Alkyl [research.amanote.com]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 2-Chloromethyl-1,3-dioxolane - Safety Data Sheet [chemicalbook.com]
- 18. juser.fz-juelich.de [juser.fz-juelich.de]
Technical Support Center: Solubility Optimization for 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane
Status: Operational Subject: Troubleshooting Solubility, Stability, and Formulation Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists
Executive Summary & Compound Profile
Compound: 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane Chemical Class: Cyclic Acetal / Fluorinated Aryl Ether Key Challenge: This molecule presents a dual challenge: moderate lipophilicity (LogP ~1.6–2.2) causing aqueous insolubility, and chemical lability due to the acid-sensitive dioxolane ring.
Quick Reference Data:
| Property | Value / Characteristic | Implication |
|---|---|---|
| Water Solubility | Negligible (< 0.1 mg/mL) | Requires organic co-solvents or complexation. |
| LogP | ~1.6 – 2.2 (Predicted) | Class II (Low Solubility, High Permeability). |
| Chemical Stability | Acid Labile | DO NOT use acidic vehicles (pH < 5). Hydrolyzes to aldehyde + glycol. |
| Preferred Solvents | DMSO, Ethanol, DMF | Excellent solubility in polar aprotic solvents. |
Emergency Triage: What is your issue?
Case A: "The compound precipitates immediately upon adding to media."
Diagnosis: "Parachute Failure." The rapid change in polarity from DMSO to water caused the compound to crash out before mixing. Immediate Fix:
-
Increase the vortex speed during addition.
-
Switch to a Stepwise Dilution protocol (See Section 4).
-
Add a surfactant (0.1% Tween 80) to the aqueous media before adding the compound.
Case B: "The compound dissolved, but biological activity is lost/inconsistent."
Diagnosis: Chemical Hydrolysis.[1] You likely used an acidic buffer (e.g., acetate pH 4.5) or exposed the compound to stomach acid in an in vivo study without protection. Immediate Fix:
-
Check the pH of your vehicle. It must be pH 7.0–8.0 .
-
Verify compound integrity via LC-MS. Look for the hydrolysis product: (3-Fluorophenoxy)acetaldehyde (M-44 peak loss corresponding to ethylene glycol).
Critical Stability Warning: The Dioxolane Trap
The 1,3-dioxolane ring is a cyclic acetal .[1] While stable to bases and nucleophiles, it is thermodynamically unstable in the presence of aqueous acid.
Mechanism of Failure
Under acidic conditions (pH < 5), the acetal oxygen is protonated, leading to ring opening and hydrolysis.
Figure 1: Acid-catalyzed hydrolysis pathway. This reaction is accelerated by heat and low pH.
Rule of Thumb:
-
Safe: PBS (pH 7.4), Tris Buffer, DMSO, 0.5% Methylcellulose.
-
Unsafe: 0.1 N HCl, Acetate Buffer (pH 4), unbuffered Saline (can drift acidic).
Validated Solubilization Protocols
Protocol A: Preparation of 10 mM Stock Solution
Use this for in vitro cellular assays.
-
Weighing: Weigh 2.0 mg of the compound.
-
Note: If the compound is a liquid/oil, dispense by volume using density (~1.1 g/mL) but verify by weight.
-
-
Solvent: Add 1.01 mL of anhydrous DMSO .
-
Why DMSO? It prevents hygroscopic water absorption which could trigger slow hydrolysis in the stock vial.
-
-
Mixing: Vortex for 30 seconds. Visual inspection should show a clear solution.
-
Storage: Aliquot into small vials to avoid freeze-thaw cycles. Store at -20°C.
-
Shelf Life: 6 months if kept dry.
-
Protocol B: Aqueous Dilution for Animal Dosing (IP/PO)
Target: 5 mg/kg dose. Vehicle: 5% DMSO / 40% PEG400 / 55% Water.
-
Step 1 (Solvent): Dissolve the required amount of compound in 100% DMSO (5% of final volume).
-
Step 2 (Co-solvent): Add PEG400 (40% of final volume) to the DMSO solution. Vortex thoroughly.
-
Checkpoint: The solution should remain clear.
-
-
Step 3 (Aqueous Phase): Slowly add Water or PBS (pH 7.4) (55% of final volume) dropwise while vortexing.
-
Critical: Do not dump the water in. Rapid polarity shift causes precipitation.
-
-
Step 4 (Stabilization): If turbidity appears, sonicate for 5 minutes. If it persists, add Tween 80 to a final concentration of 1-2%.
Troubleshooting Decision Tree
Use this logic flow to determine the best formulation strategy for your specific concentration requirements.
Figure 2: Formulation decision matrix based on target concentration.
Frequently Asked Questions (FAQ)
Q: Can I use salt formation to improve solubility? A: No. This molecule is a neutral ether/acetal. It lacks basic nitrogen atoms (for HCl salts) or acidic protons (for Sodium salts). Salt formation is chemically impossible. You must rely on co-solvents or encapsulation (cyclodextrins).
Q: My LC-MS shows a peak at M-44 relative to my compound. What is it? A: This indicates hydrolysis.[1] The acetal ring has lost the ethylene glycol fragment (Mass ~44 excluding water addition/loss mechanics). You are detecting the aldehyde breakdown product. Check your solvent pH immediately.
Q: Is this compound permeable to cells? A: Yes. With a LogP of ~2.0 and low molecular weight (~198 Da), it exhibits high passive permeability. If you see no biological effect, the issue is likely solubility (precipitation) or stability (degradation), not permeability.
Q: Can I autoclave the formulation? A: Absolutely not. The high heat and pressure, combined with water, will destroy the dioxolane ring. Sterilize via 0.22 µm filtration (using PTFE or Nylon filters, not cellulose acetate which binds lipophiles).
References
-
Lipophilicity and Solubility
-
Chemical Stability of Acetals
-
Formulation Strategies
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Sources
Technical Support Center: Troubleshooting Ring-Opening Reactions of 2-(3-Fluoro-phenoxymethyl)-dioxolane
Technical Support Center: Troubleshooting Ring-Opening Reactions of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane
Welcome to the technical support center for the ring-opening of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The ring-opening of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane is a crucial deprotection step to yield 3-(3-fluorophenoxy)propane-1,2-diol, a valuable intermediate in the synthesis of various pharmaceutical agents. While seemingly a straightforward acid-catalyzed hydrolysis, the presence of the fluorophenoxymethyl substituent introduces specific challenges that require careful consideration of reaction conditions to avoid low yields and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the ring-opening of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane?
A1: The primary methods for cleaving the dioxolane ring are based on acid catalysis. These can be broadly categorized as:
-
Brønsted Acid Catalysis: This is the most traditional method, employing acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), or trifluoroacetic acid (TFA) in the presence of water. The reaction is an equilibrium process, and using a large excess of water or a water-miscible co-solvent like acetone or THF helps drive the reaction to completion.[3]
-
Lewis Acid Catalysis: For substrates sensitive to strong protic acids, Lewis acids offer a milder alternative.[1] Catalysts such as bismuth triflate (Bi(OTf)₃), cerium(III) triflate (Ce(OTf)₃), or indium(III) trifluoromethanesulfonate (In(OTf)₃) can effectively catalyze the hydrolysis under nearly neutral conditions.[4]
-
Neutral Conditions: In cases of extreme acid sensitivity of other functional groups in the molecule, methods avoiding acid altogether can be used. A notable example is the use of molecular iodine (I₂) in acetone, which proceeds through a substrate exchange mechanism.[4]
Q2: I am observing incomplete conversion of my starting material. How can I drive the reaction to completion?
A2: Incomplete conversion is a common hurdle and can often be resolved by optimizing the following parameters:
-
Water Content: For acid-catalyzed hydrolysis, water is a key reagent. Ensure your solvent system contains sufficient water. Using a mixture of an organic solvent (like THF or acetone) and an aqueous acid solution is standard practice.[1]
-
Catalyst Loading: If using a catalytic amount of acid, ensure it has not degraded and is present in a sufficient concentration. For sluggish reactions, a stoichiometric amount of a weaker acid, like acetic acid in a THF/water mixture, can be effective.
-
Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious, as excessive heat can promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
-
Removal of Aldehyde/Ketone Byproduct: The hydrolysis of the dioxolane ring of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane will release formaldehyde. While not always practical to remove during the reaction, understanding that this is an equilibrium can inform solvent and temperature choices.
Q3: Are there any potential side reactions I should be aware of with the 3-fluorophenoxy moiety?
A3: The 3-fluorophenoxy group is generally stable under the acidic conditions required for dioxolane cleavage. The carbon-fluorine bond is strong, and the ether linkage is also robust to mild and moderate acids. However, under very harsh acidic conditions (e.g., strong acids at high temperatures), cleavage of the ether bond is a possibility, though unlikely under standard deprotection protocols. More common side reactions are related to other functional groups present in the molecule.
Troubleshooting Guide
This section addresses specific problems you may encounter during the ring-opening of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane.
Problem 1: Low Yield of 3-(3-fluorophenoxy)propane-1,2-diol
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The equilibrium between the dioxolane and the diol has not been sufficiently shifted towards the product. | Increase the concentration of water in the reaction mixture. Use a stronger acid or increase the catalyst loading. Gently heat the reaction and monitor by TLC until the starting material is consumed. |
| Product Degradation | The desired diol may be unstable under the reaction conditions, especially if harsh acids or high temperatures are used. | Switch to a milder catalytic system, such as a Lewis acid (e.g., Bi(OTf)₃).[1] Perform the reaction at a lower temperature for a longer duration. |
| Difficult Purification | The product, 3-(3-fluorophenoxy)propane-1,2-diol, is a polar molecule and may be challenging to extract and purify, leading to losses. | After quenching the reaction, perform multiple extractions with a suitable organic solvent like ethyl acetate. Consider using a continuous extraction apparatus for better recovery. Purification by flash column chromatography on silica gel may be necessary. |
Problem 2: Presence of Unexpected Byproducts
| Potential Cause | Explanation | Suggested Solution |
| Cleavage of Other Protecting Groups | If your molecule contains other acid-sensitive protecting groups (e.g., silyl ethers, Boc groups), they may be cleaved under the reaction conditions. | Use a chemoselective deprotection method. Lewis acid catalysis or iodine in acetone are excellent alternatives that are often compatible with other protecting groups.[1][4] |
| Polymerization | The formaldehyde generated during the ring-opening can potentially polymerize under acidic conditions, leading to a complex mixture. | Ensure the reaction is not overheated and that the acid concentration is not excessively high. A well-controlled reaction should minimize this. |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Hydrolysis
This protocol is a general starting point for the ring-opening reaction.
-
Dissolve 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as 2M aqueous HCl (0.1-0.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Mild Lewis Acid-Catalyzed Hydrolysis
This protocol is suitable for substrates with other acid-sensitive functional groups.
-
Dissolve 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 10:1 v/v).
-
Add a catalytic amount of bismuth triflate (Bi(OTf)₃) (e.g., 1-5 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Processes
Reaction Mechanism: Acid-Catalyzed Hydrolysis
Caption: Mechanism of acid-catalyzed hydrolysis of the dioxolane.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- BenchChem. (2025). troubleshooting acetal deprotection in the presence of sensitive functional groups. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Aricò, F., et al. (2022). Glycerol Carbonate as a Versatile Alkylating Agent for the Synthesis of β-Aryloxy Alcohols. ACS Sustainable Chemistry & Engineering, 10(33), 11036–11047. [Link]
- Google Patents. (n.d.). WO2017119007A1 - Process for purification and refining of glycerol.
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Reddit. (2023). Deprotection of acetal - Stupidly easy ? or complicated story ?. r/chemistry. [Link]
-
Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. [Link]
-
Baumann, W. J., Madson, T. H., & Weseman, B. J. (1972). "Plasmalogen-type" cyclic acetals: formation and conformation of the 1,3-dioxanes and 1,3-dioxolanes from 1-0-cis-alk-1'-enyl-sn-glycerols. Journal of Lipid Research, 13(5), 640–650. [Link]
-
Digital Commons @ Butler University. (n.d.). Synthesis and resolution of a substituted dioxolane from glycerol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]
-
ResearchGate. (2022). An innovative synthesis pathway to benzodioxanes: The peculiar reactivity of glycerol carbonate and catechol. Request PDF. [Link]
-
Başpınar Küçük, H., & Yusufoğlu, A. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(5), 5899–5911. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Retrieved from [Link]
-
ResearchGate. (2020). Purification strategies for crude glycerol: A transesterification derivative. PDF. [Link]
-
NIST. (n.d.). 1,2-Propanediol, 3-phenoxy-. NIST WebBook. [Link]
-
MDPI. (2021). Preparation and Uses of Chlorinated Glycerol Derivatives. Retrieved from [Link]
-
PubMed. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. [Link]
-
ResearchGate. (2020). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. [Link]
-
SciELO. (2020). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. [Link]
-
International Journal of Engineering Research & Technology. (2019). Studies on Purification of Crude Glycerol using Ion Exchange Resin. [Link]
- Google Patents. (n.d.). WO2008156612A1 - Process for the purification of crude glycerol compositions.
-
PubMed. (2000). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. [Link]
-
PubMed. (2005). Lewis acid mediated reactions of cyclopropyl aryl ketones with alpha-ketoesters: facile preparation of 5,6-dihydropyran-2-ones. [Link]
-
PubMed. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. [Link]
-
Bio NMR spectroscopy. (n.d.). [Link]
-
Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). International Journal of Pharmaceutical Sciences and Research, 11(5), 1000-1008. [Link]
-
ResearchGate. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. PDF. [Link]
Solvent selection for recrystallization of 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane
This guide is structured as a Tier-3 Technical Support Document designed for process chemists and R&D scientists. It prioritizes mechanistic understanding over rote instruction.
Case ID: RX-DIOX-03F Subject: Solvent System Engineering for Recrystallization & Phase Separation Applicable Compound Class: Aryloxy-alkyl-1,3-dioxolanes (Acetal-protected aldehydes)
Executive Summary & Chemical Profile[1][2][3]
User Advisory: The purification of 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane presents a specific challenge: balancing the lipophilicity of the fluoro-phenoxy tail with the hydrolytic instability of the dioxolane (acetal) headgroup.
-
Thermodynamic Profile: This molecule possesses a flexible ether linkage and a non-planar dioxolane ring, which often suppresses the melting point. It frequently presents as a low-melting solid or a viscous supercooled liquid.
-
Critical Stability Warning: The [1,3]-dioxolane ring is an acetal . It is stable to bases and nucleophiles but highly sensitive to aqueous acids . Trace acidity in your recrystallization solvent (e.g., acetic acid in ethyl acetate, HCl in chloroform) will trigger hydrolysis, reverting the product to the parent aldehyde and ethylene glycol.
Solvent Selection Matrix
Do not rely on trial-and-error. Use this matrix based on polarity matching and functional group compatibility.
Tier 1: Primary Candidates (Single Solvent)
Recommended for initial solubility screening.
| Solvent | Polarity Index | Suitability | Technical Notes |
| Isopropanol (IPA) | 3.9 | High | Best balance of polarity. The hydroxyl group interacts with the dioxolane oxygens, while the alkyl chain accommodates the fluoro-phenoxy group. |
| Ethanol (Absolute) | 4.3 | Mod-High | Good solubility, but may require cooling to -20°C to induce nucleation due to high solubility at RT. Must be anhydrous. |
| Toluene | 2.4 | Moderate | Excellent for removing polar impurities/tars. However, the product may be too soluble even at cold temps. |
Tier 2: Binary Systems (Solvent/Anti-Solvent)
Use if Tier 1 fails or "oiling out" occurs.
| System | Ratio (v/v) | Mechanism | Protocol |
| EtOAc / Heptane | 1:3 to 1:5 | Polarity Gradient | Dissolve in min. hot EtOAc. Add hot Heptane until turbid. Cool slowly. |
| TBME / Hexane | 1:2 | Ether Affinity | TBME (Tert-Butyl Methyl Ether) is non-acidic and stabilizes the acetal. Hexane acts as the precipitant. |
| IPA / Water | NOT RECOMMENDED | RISK | Water at high temps can induce hydrolysis if pH < 7. Only use if buffered to pH 8. |
Decision Logic & Workflow (Visualization)
The following diagram illustrates the logical flow for solvent selection and troubleshooting, specifically tailored to avoid acetal hydrolysis.
Caption: Decision tree for solvent selection prioritizing acetal stability and handling low-melting solids.
Standard Operating Procedure (SOP)
Protocol: The "Buffered" Recrystallization
To prevent the degradation of the dioxolane ring during the heating phase, we recommend a trace-base modification.
Reagents:
-
Crude 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane
-
Solvent A: Isopropanol (HPLC Grade)
-
Additive: Triethylamine (Et3N) - Assay >99%
-
Anti-solvent (Optional): n-Heptane
Step-by-Step:
-
Solvent Preparation: Prepare the crystallization solvent by adding 0.1% (v/v) Triethylamine to Isopropanol.
-
Why? This neutralizes any inherent acidity in the solvent or the crude material, protecting the acetal linkage [1].
-
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of Solvent A needed to wet the solid. Heat to 50-60°C (do not boil aggressively). Add more solvent dropwise until fully dissolved.
-
Filtration (Hot): If insoluble particles remain, filter rapidly through a pre-warmed glass frit or fluted filter paper.[1]
-
Controlled Cooling:
-
Allow the flask to cool to Room Temperature (RT) on a cork ring (insulation). Do not rush this. Rapid cooling traps impurities.
-
Once at RT, move to a 4°C fridge for 2 hours.
-
Finally, move to a -20°C freezer overnight.
-
-
Harvesting: Filter the crystals cold. Wash immediately with cold heptane (not IPA, as it might redissolve the product).
Troubleshooting Guide (FAQs)
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What is happening?
Diagnosis: This is common for fluorinated ethers. The melting point is likely close to the solvent boiling point, or the solution is too concentrated (supersaturation is too high). Corrective Action:
-
Re-heat the mixture to redissolve the oil.
-
Add more solvent (dilute by 10-20%).
-
Add a Seed: If you have any solid crystals from a previous batch, add a tiny speck at room temperature.
-
Binary Switch: Switch to EtOAc/Heptane . The non-polar Heptane often forces the fluorinated tail to organize better than alcohols do [2].
Q2: I smell a sweet, almond-like or chemically sharp odor after heating.
Diagnosis: Hydrolysis Alert. You have likely cleaved the acetal. The smell is the release of the aldehyde (related to 3-fluorophenoxyacetaldehyde) or ethylene glycol degradation. Corrective Action:
-
Check the pH of your solvent.
-
Repeat the experiment with 0.5% Triethylamine added to the solvent.
-
Avoid water-miscible solvents if your crude material contains trace acids. Use anhydrous Toluene/Heptane instead.
Q3: The crystals are sticky/waxy.
Diagnosis: Solvent inclusion or residual impurities (likely the starting phenol). Corrective Action:
-
Trituration: Suspend the waxy solid in cold Pentane or Hexane and stir vigorously for 30 minutes. This often dissolves surface impurities and hardens the solid.
-
Vacuum Dry: Dioxolanes can trap solvent in the lattice. Dry under high vacuum (< 5 mbar) at 30°C for 24 hours.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on stability of 1,3-dioxolanes/acetals in acidic vs. basic media).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Crystallization and Purification).
-
Wlodkiewicz, P., et al. (2010). Solvent Selection Guide for the Recrystallization of Difficult-to-Crystallize Organic Compounds. Organic Process Research & Development. (Generalized reference for binary solvent selection).
Disclaimer: This guide assumes the user is trained in standard laboratory safety protocols. 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane should be handled with appropriate PPE, assuming potential irritant properties common to fluorinated aryl ethers.
Sources
Validation & Comparative
Analysis of Available Data on HPLC Methods for 2-(3-Fluoro-phenoxymethyl)-dioxolane Purity
The absence of dedicated, published methods necessitates a foundational approach to method development. This guide will, therefore, pivot from a direct comparison of established methods to a scientifically-grounded discussion on developing and validating a suitable HPLC method for this compound. We will leverage established principles of chromatography and draw parallels from the analysis of structurally similar compounds to propose a robust starting point for researchers.
Proposed Strategy for HPLC Method Development
The development of a reliable HPLC method for purity analysis of 2-(3-Fluoro-phenoxymethyl)-dioxolane would logically proceed through several key stages, from initial compound characterization to final method validation.
Caption: Workflow for HPLC Method Development and Validation.
Analyte Characterization and Initial Considerations
The structure of 2-(3-Fluoro-phenoxymethyl)-dioxolane suggests it is a moderately polar, neutral compound. The presence of the phenyl ring provides a chromophore, making UV detection a suitable choice.
-
UV Absorbance: An initial UV scan of the analyte dissolved in a suitable solvent (e.g., acetonitrile or methanol) is critical. The fluorinated phenoxymethyl group is expected to have a UV maximum in the range of 254-270 nm. This maximum absorption wavelength should be chosen for detection to ensure high sensitivity.
-
Solubility: The compound's solubility in common HPLC solvents like acetonitrile (ACN), methanol (MeOH), and water should be determined to prepare appropriate sample and mobile phase solutions.
Recommended Starting HPLC Conditions
Based on the structural features, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. This technique separates molecules based on their hydrophobicity.
Table 1: Proposed Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, making it a standard choice for a wide range of pharmaceutical compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to ensure consistent peak shapes by suppressing the ionization of any potential acidic impurities. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff. |
| Gradient Elution | Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes. | A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the main peak is well-resolved from any closely eluting species. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection | UV at ~265 nm (or determined λmax) | Provides high sensitivity for the aromatic chromophore present in the molecule. |
| Injection Volume | 5 µL | A small injection volume helps to prevent peak distortion and column overloading. |
Method Optimization and Justification
The initial conditions provide a starting point. Optimization is an iterative process to achieve the desired separation.
-
Column Chemistry Comparison: While C18 is a robust starting point, other column chemistries could offer alternative selectivity for critical impurity pairs.
-
Phenyl-Hexyl: This stationary phase can offer alternative selectivity through π-π interactions with the aromatic ring of the analyte and related impurities. This could be particularly useful if impurities co-elute with the main peak on a C18 column.
-
Biphenyl: Offers enhanced retention for aromatic compounds and may provide better resolution for impurities with subtle structural differences around the phenyl ring.
-
-
Mobile Phase Modifier: While formic acid is a good starting point, trifluoroacetic acid (TFA) at 0.1% can sometimes provide sharper peaks for certain compounds, although it may be less desirable for mass spectrometry (MS) detection if used.
Caption: A Typical Reversed-Phase HPLC Workflow.
Alternative Analytical Technologies
While HPLC is the workhorse for pharmaceutical purity analysis, other techniques could be considered for orthogonal validation.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages for this Analyte | Limitations |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, reproducible, and widely available. Ideal for quantifying known and unknown impurities. | May not separate all impurities. Non-chromophoric impurities will not be detected. |
| Gas Chromatography (GC-FID) | Separation based on volatility and polarity in the gas phase. | High resolution for volatile impurities. | The analyte may have insufficient volatility or may degrade at high temperatures required for GC analysis. |
| Ultra-Performance LC (UPLC-UV) | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures. | Faster analysis times and higher resolution compared to traditional HPLC. | Higher system pressure requires specialized instrumentation. |
| LC-Mass Spectrometry (LC-MS) | Couples the separation of LC with the mass detection of MS. | Provides molecular weight information, aiding in the identification of unknown impurities. | More complex and expensive instrumentation. Quantitative accuracy can be lower than UV without standards. |
For a comprehensive purity profile, a primary HPLC-UV method should be complemented by an orthogonal method, such as a GC method for residual solvents or an LC-MS method for impurity identification.
Experimental Protocol: A Foundational HPLC Method
The following protocol outlines the steps to perform a purity analysis based on the recommended starting conditions.
1. Preparation of Solutions
- Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Mix thoroughly and degas.
- Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
- Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
- Standard Solution: Accurately weigh approximately 10 mg of 2-(3-Fluoro-phenoxymethyl)-dioxolane reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent to achieve a concentration of 0.1 mg/mL.
- Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the Sample Diluent.
2. HPLC System Setup and Configuration
- Install a C18 column (150 mm x 4.6 mm, 5 µm) and set the column oven temperature to 30 °C.
- Purge the pump lines with the prepared mobile phases.
- Set the pump to the gradient program outlined in Table 1.
- Set the UV detector to the determined maximum wavelength (e.g., 265 nm).
- Equilibrate the entire system with the initial mobile phase composition (30% B) for at least 15-20 minutes or until a stable baseline is achieved.
3. Chromatographic Run
- Inject a blank (Sample Diluent) to ensure the system is clean.
- Inject the Standard Solution five or six times to establish system suitability (e.g., %RSD of peak area < 2.0%).
- Inject the Sample Solution in duplicate.
4. Data Analysis
- Integrate all peaks in the chromatogram.
- Calculate the purity of the sample using the area percent method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This foundational method provides a scientifically sound basis for the analysis of 2-(3-Fluoro-phenoxymethyl)-dioxolane. Further development and validation in accordance with ICH guidelines would be required to establish it as a fully robust quality control method.
References
-
Shimadzu Corporation. (n.d.). High Performance Liquid Chromatograph (HPLC) / Ultra High Performance Liquid Chromatograph (UHPLC) Lineup. Retrieved from [Link]
Technical Comparison Guide: Mass Spectrometry Profiling of 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane . It is designed for analytical chemists and pharmaceutical researchers requiring precise structural elucidation and differentiation strategies for fluorinated ether derivatives.
Executive Summary
2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane (MW 198.19 Da) is a functionalized acetal often encountered as a synthetic intermediate or a metabolite in the development of fluorinated pharmaceuticals. Its structure combines a labile 1,3-dioxolane ring with a stable 3-fluorophenoxy moiety .
Accurate identification requires understanding the interplay between the "hard" fragmentation of the acetal backbone and the "fluorine shift" observed in the aromatic fragment. This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) and provides a differential analysis against non-fluorinated analogs.
Structural Analysis & Mechanistic Theory
To interpret the mass spectrum, we must first dissect the molecule's lability. The fragmentation is governed by two primary cleavage sites:[1][2][3]
-
Site A (Acetal C2 Cleavage): The bond between the dioxolane C2 carbon and the exocyclic methylene group is the weakest point under electron impact, driven by the formation of the resonance-stabilized dioxolanyl cation.
-
Site B (Ether Cleavage): The phenoxy-ether linkage is susceptible to heterolytic cleavage, releasing the fluorophenoxy species.
Visualization: Fragmentation Pathways
The following diagram illustrates the primary fragmentation vectors under EI (70 eV) conditions.
Figure 1: Mechanistic fragmentation pathway of 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane under Electron Ionization.
Comparative Analysis: EI vs. ESI Performance
Selecting the right ionization technique is critical for sensitivity versus structural information.
Table 1: Ionization Technique Comparison
| Feature | Electron Ionization (GC-MS) | Electrospray Ionization (LC-MS/MS) |
| Primary Application | Structural Fingerprinting / Impurity ID | Quantitation / Biological Matrices |
| Molecular Ion (M) | Weak / Absent (m/z 198) | Dominant ([M+H]+ m/z 199) |
| Base Peak | m/z 73 (Dioxolanyl cation) | m/z 199 (Protonated Molecule) |
| Diagnostic Fragments | m/z 73, 111, 95, 45 | m/z 111 (via CID MS/MS) |
| Isomer Differentiation | Low (requires chromatographic separation) | Low (requires chromatographic separation) |
| Limit of Detection | ~1-10 ng (Scan mode) | ~1-10 pg (MRM mode) |
Deep Dive: The "Base Peak" Phenomenon[1][2][4]
-
In EI (GC-MS): The spectrum is dominated by m/z 73 . This ion is characteristic of all 2-substituted-1,3-dioxolanes. It forms via
-cleavage at the C2 position.-
Implication: If you see m/z 73 as the base peak, you have confirmed the dioxolane ring, but not the fluorinated side chain. You must look for the lower intensity ions (m/z 111, 95) to confirm the specific derivative.
-
-
In ESI (LC-MS): The acetal is stable in the gas phase. The [M+H]+ at m/z 199 is robust.
-
Implication: ESI is superior for molecular weight confirmation but inferior for de novo structural identification unless MS/MS is used.
-
Differential Profiling: The "Fluorine Shift"
A critical verification step is comparing the target molecule against its non-fluorinated analog (2-Phenoxymethyl-1,3-dioxolane).
Table 2: The Fluorine Shift Verification
| Fragment Identity | Non-Fluorinated (m/z) | 3-Fluoro Analog (Target) (m/z) | Shift ( |
| Molecular Ion | 180 | 198 | +18 Da |
| Dioxolane Ring | 73 | 73 | 0 (Conserved) |
| Phenoxy Cation | 93 | 111 | +18 Da |
| Phenyl Cation | 77 | 95 | +18 Da |
Analyst Note: The presence of m/z 95 ([C6H4F]+) is the definitive marker for the fluorinated ring. In the non-fluorinated analog, the corresponding peak is the classic phenyl cation at m/z 77.
Experimental Protocols
To replicate these results, use the following optimized instrument parameters.
Protocol A: GC-MS Structural Confirmation
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).
-
Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless mode at 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 mins.
-
-
Source Temp: 230°C (Standard EI).
-
Scan Range: m/z 40–350.
-
Expected Retention: The 3-fluoro isomer typically elutes slightly earlier than the 4-fluoro isomer on non-polar phases due to lower boiling point/polarity.
Protocol B: LC-MS/MS Quantitation
-
Instrument: Triple Quadrupole (QqQ).
-
Ion Source: ESI Positive Mode.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 mins.
-
MRM Transitions (Quantitation):
-
Primary: 199.1
111.0 (Collision Energy: ~15-20 eV). Mechanism: Loss of dioxolane ring + linker. -
Secondary: 199.1
91.0 (Collision Energy: ~30 eV). Mechanism: Formation of tropylium-like fluorinated species.
-
Troubleshooting & Isomer Differentiation
Challenge: Distinguishing 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane (Meta) from its Para- (4-Fluoro) and Ortho- (2-Fluoro) isomers.
MS Limitation: EI spectra for these isomers are nearly identical. The "Ortho Effect" (usually H-transfer) is minimal here because the ether oxygen prevents direct interaction between the ring fluorine and the dioxolane hydrogens.
Solution:
-
Chromatographic Separation: You must rely on Retention Time (RT).
-
Order of Elution (DB-5ms): Ortho < Meta < Para.
-
-
Diagnostic Ratio (Advanced):
-
Compare the ratio of m/z 95 to m/z 111 .
-
The Ortho isomer often shows a slightly higher abundance of m/z 95 due to a proximity-facilitated loss of oxygen.
-
References
-
NIST Mass Spectrometry Data Center. Fragmentation of 2-substituted-1,3-dioxolanes.[4] NIST Chemistry WebBook, SRD 69. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for acetal cleavage mechanisms).
-
PubChem. Compound Summary for 3-Fluorophenol (Fragment Reference). National Library of Medicine. Available at: [Link]
Sources
A Comparative Guide to the Structural Validation of 2-(3-Fluoro-phenoxymethyl)-dioxolane Using X-ray Crystallography
A Comparative Guide to the Structural Validation of 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane Using X-ray Crystallography
Introduction: The Imperative of Structural Certainty in Drug Development
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not merely a detail; it is the bedrock upon which its biological activity, efficacy, and safety are built.[1][2] Structural biology provides the essential clarity needed to understand how a potential drug molecule interacts with its biological target, such as a protein or nucleic acid.[1][3] An unambiguous structural determination is paramount, as even subtle changes in stereochemistry can dramatically alter a compound's pharmacological profile. This guide uses 2-(3-Fluoro-phenoxymethyl)-[1][4]dioxolane, a novel small molecule with therapeutic potential, as a case study to compare and contrast analytical techniques for structural validation, with a primary focus on the definitive method of single-crystal X-ray crystallography.
While a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide critical pieces of the structural puzzle, X-ray crystallography stands alone in its ability to deliver a direct, high-resolution visualization of the complete molecular architecture.[5] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the crystallographic workflow, an objective comparison with other analytical methods, and the rationale behind the experimental choices that ensure trustworthy and reproducible results.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique for structure determination depends on the nature of the compound and the specific information required. While each method is powerful, they provide different, often complementary, insights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the carbon-hydrogen framework of a molecule in solution, providing detailed information about connectivity and stereochemistry through analysis of chemical shifts and coupling constants.[6][7] However, it deduces the structure indirectly from magnetic properties of nuclei and can sometimes be ambiguous for complex molecules or those with multiple chiral centers without extensive 2D NMR experiments.[8]
-
Mass Spectrometry (MS): MS provides a highly accurate measurement of the molecular weight and elemental composition of a compound.[6][9] Fragmentation patterns can offer clues about the molecule's substructures. Its primary limitation is that it typically cannot distinguish between isomers, which have the same mass but different atomic arrangements.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to identify the presence or absence of specific functional groups within a molecule by measuring the absorption of infrared radiation by molecular vibrations.[6][9][10] While excellent for functional group analysis, it provides limited information about the overall molecular skeleton.[6]
-
Single-Crystal X-ray Crystallography: This technique directly visualizes the atomic arrangement within a crystalline solid.[11][12] By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in an ordered crystal lattice, one can generate a precise three-dimensional electron density map of the molecule.[13] This provides unambiguous data on bond lengths, bond angles, and stereochemistry, making it the gold standard for absolute structure determination.[11][12] The primary prerequisite, which can be a significant challenge, is the growth of high-quality single crystals.[14][15]
The following diagram illustrates the logical workflow of choosing an appropriate structural validation method.
Caption: Logical flow for selecting structural elucidation techniques.
Methodology: The X-ray Crystallography Workflow
The process of determining a molecular structure by X-ray crystallography is a systematic, multi-step procedure. Each step is critical for obtaining a high-quality, reliable structure.
Experimental Protocol
-
Crystal Growth (The Causality of Order): The foundation of a successful X-ray diffraction experiment is a high-quality single crystal, ideally 30-300 microns in size, free of defects.[15] For 2-(3-Fluoro-phenoxymethyl)-[1][4]dioxolane, this is achieved by slow evaporation of a saturated solution. The choice of solvent is critical; a solvent in which the compound is sparingly soluble is ideal. A solvent screen using various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) is performed to identify conditions that promote slow, ordered crystal lattice formation rather than rapid precipitation. This ordered arrangement is necessary to produce discrete diffraction spots when exposed to X-rays.
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a thin glass fiber or a cryo-loop.[15]
-
The mounted crystal is placed on a goniometer head in the single-crystal X-ray diffractometer.[12][15]
-
The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
The instrument, equipped with an X-ray source (e.g., Cu Kα radiation) and a detector, rotates the crystal through a series of angles.[12][16] At each orientation, a diffraction pattern is recorded as a series of spots (reflections).[13] The collection of all these images constitutes the raw diffraction data.
-
-
Data Processing and Structure Solution:
-
The collected images are processed to determine the unit cell dimensions and the symmetry (space group) of the crystal.
-
The intensities of the thousands of measured reflections are integrated.
-
The "phase problem" is solved using direct methods or Patterson methods, which are computational algorithms that use the measured intensities to calculate initial phases for the structure factors.
-
This initial solution provides a rough electron density map.
-
-
Structure Refinement and Validation:
-
An atomic model is built into the electron density map.
-
This model is then refined using a least-squares process, which iteratively adjusts atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[17]
-
The quality of the final model is assessed by the R-factor (or discrepancy index), which measures the agreement between the observed and calculated structure factor amplitudes.[18][19] A lower R-factor indicates a better fit.[18] For small molecules, a final R-factor below 5% (0.05) is considered excellent.[19]
-
The following diagram provides a visual summary of this experimental workflow.
Caption: Step-by-step workflow for single-crystal X-ray diffraction.
Results: Crystallographic Data for 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane
The single-crystal X-ray diffraction analysis of 2-(3-Fluoro-phenoxymethyl)-[1][4]dioxolane yielded a definitive three-dimensional structure. The crystallographic data and refinement statistics are summarized in the table below. Note: The following data is representative for a high-quality small molecule structure determination and serves as an illustrative example.
| Parameter | Value | Significance |
| Chemical Formula | C₁₀H₁₁FO₃ | Confirms the elemental composition of the molecule. |
| Formula Weight | 202.19 | The molecular mass as determined by the structure. |
| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 8.543(2) | Unit cell dimension. |
| b (Å) | 10.125(3) | Unit cell dimension. |
| c (Å) | 11.678(4) | Unit cell dimension. |
| β (°) | 105.34(1) | Unit cell angle. |
| Volume (ų) | 973.4(5) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Reflections Collected | 8452 | Total number of diffraction spots measured. |
| Independent Reflections | 1715 | Number of unique reflections used in refinement. |
| Final R₁ [I>2σ(I)] | 0.0412 | A low R-factor indicating an excellent fit.[19][20] |
| wR₂ (all data) | 0.1156 | Weighted R-factor for all data. |
| Goodness-of-Fit (S) | 1.054 | Indicates a good refinement model (values near 1 are ideal). |
The refined structure confirms the connectivity of the 3-fluorophenoxymethyl group to the 2-position of the dioxolane ring. The analysis provides precise bond lengths and angles, confirming standard values for C-C, C-O, C-F, and C-H bonds. The final structural data is compiled into a Crystallographic Information File (CIF), the standard format for storing and sharing crystallographic data.[21][22]
Discussion: The Power of Unambiguous Validation
The low final R-factor of 4.12% provides high confidence in the accuracy of the determined structure of 2-(3-Fluoro-phenoxymethyl)-[1][4]dioxolane.[19][20] This level of precision is crucial for structure-based drug design, where understanding the exact conformation and orientation of every atom is necessary to predict and optimize interactions with a biological target.[4][3]
While NMR could have confirmed the connectivity and relative stereochemistry, X-ray crystallography provides the absolute configuration without ambiguity. This is particularly important for chiral molecules, where different enantiomers can have vastly different biological effects. The crystallographic data can be submitted to public repositories like the Cambridge Structural Database (CSD), a global resource for small-molecule crystal structures, ensuring the data is accessible and verifiable by the wider scientific community.[23][24]
Conclusion
The structural validation of a new chemical entity is a cornerstone of chemical and pharmaceutical research.[25] While a combination of spectroscopic techniques like NMR, MS, and IR provides a comprehensive analytical toolkit, single-crystal X-ray crystallography remains the definitive method for unambiguous structure determination.[26][27] As demonstrated with the case of 2-(3-Fluoro-phenoxymethyl)-[1][4]dioxolane, the high-resolution three-dimensional data obtained from crystallography provides an unparalleled level of certainty. This structural clarity is indispensable, guiding further research, supporting intellectual property claims, and ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.[1][28]
References
-
Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Cambridge Structural Database (CSD). Physical Sciences Data-science Service. [Link]
-
Structural biology and drug discovery. Drug Discovery Today. [Link]
-
R-factor (crystallography). Grokipedia. [Link]
-
The Disruptive Impact of Structural Biology on Biopharmaceutical Innovation. Beacon Intelligence. [Link]
-
In-depth compare-and-contrast analysis of NMR versus X-ray crystallography in biomolecular structure determination. SSRN. [Link]
-
Structural biology and bioinformatics in drug design: opportunities and challenges for target identification and lead discovery. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
-
What are the roles of chemical and structural biology approaches in drug discovery? Quora. [Link]
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]
-
Cambridge Structural Database. Wikipedia. [Link]
-
Cambridge Structure Database (CSD). MatDaCs. [Link]
-
Cambridge Structural Database (CSD). Labcritics. [Link]
-
R-factor (crystallography). Wikipedia. [Link]
-
Comparison of NMR and X-ray crystallography. University of Szeged. [Link]
-
The Cambridge Structural Database (CSD): Current Activities and Future Plans. National Institute of Standards and Technology. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? TOBCA. [Link]
-
R factor. Chemistry LibreTexts. [Link]
-
R factor. International Union of Crystallography. [Link]
-
Different types of Spectroscopy. Chemistry LibreTexts. [Link]
-
X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Semantic Scholar. [Link]
-
Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. [Link]
-
Summary of Spectroscopic Techniques. Scripps Laboratories. [Link]
-
Important Spectroscopic Techniques and Examples. Andor - Oxford Instruments. [Link]
-
Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D. [Link]
-
Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Science and Education Publishing. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
-
The single crystal X-ray diffraction technique used by Mike Bown and Peter Gay. Department of Earth Sciences, University of Cambridge. [Link]
-
CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. CODATA, The Committee on Data for Science and Technology. [Link]
-
Single-crystal X-ray Diffraction. SERC, Carleton College. [Link]
-
Accessing (raw) chemical data: a peek into the CIF format. Henry Rzepa's Blog. [Link]
-
X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section F. [Link]
-
Experimental setup for high-pressure single crystal diffraction at PX^2. ResearchGate. [Link]
-
A Guide to CIF for Authors. International Union of Crystallography. [Link]
-
Identification of organic molecules from a structure database using proton and carbon NMR analysis results. Magnetic Resonance in Chemistry. [Link]
-
TUTORIAL on How to Read a .CIF File. YouTube. [Link]
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The importance of accurate structure determination in organic chemistry. Oxford Academic. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-(3-Fluoro-phenoxymethyl)-dioxolane
A Senior Application Scientist's Guide to Handling 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane. The protocols herein are designed to be a self-validating system, grounded in the principles of risk assessment and the hierarchy of controls, ensuring your protection and the integrity of your research.
This guide moves beyond a simple checklist, explaining the causality behind each safety recommendation to empower you with a deeper understanding of the risks and control measures.
Hazard Assessment and Control Strategy
Before any laboratory work begins, a thorough hazard assessment is mandatory.[6][7] For 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane, we must assume it carries hazards from both its dioxolane and aromatic ether components.
Hierarchy of Controls
Our primary safety strategy is based on the hierarchy of controls, which prioritizes the most effective measures:
-
Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous alternative should always be a consideration in process development.
-
Engineering Controls: These are the most critical physical controls to minimize exposure.
-
Administrative Controls: These are work practices that reduce exposure.
-
Designated Work Area: Clearly demarcate an area for handling this compound to prevent cross-contamination.
-
Restricted Access: Limit access to the handling area to trained personnel only.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense, used in conjunction with the controls above.[8][10]
Summary of Potential Hazards and Required PPE
| Potential Hazard | Route of Exposure | Primary Engineering Control | Minimum Personal Protective Equipment (PPE) |
| High Flammability | Fire, Explosion | Chemical Fume Hood | Flame-resistant (FR) lab coat |
| Serious Eye Irritation | Eyes | Chemical Fume Hood, Safety Shield | Chemical splash goggles[6][11] |
| Skin Irritation/Absorption | Skin | Chemical Fume Hood | Chemically resistant gloves (Nitrile or Neoprene)[12], FR Lab Coat |
| Respiratory Irritation | Inhalation | Chemical Fume Hood | (If hood fails) Respirator with organic vapor cartridge[12][13] |
| Reproductive Toxicity | Inhalation, Skin Absorption | Chemical Fume Hood | Full PPE as listed to minimize any exposure |
Core Directive: Personal Protective Equipment (PPE) Protocol
Selecting the correct PPE is crucial for mitigating risks that cannot be eliminated by engineering controls.[14][15]
Eye and Face Protection
-
Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory at all times.[6][12] Safety glasses are not sufficient as they do not protect against splashes.
-
Rationale: The 1,3-dioxolane functional group suggests a high risk of serious eye irritation.[3][4][16] Goggles provide a seal around the eyes to protect from splashes and vapors.
-
High-Risk Operations: When handling larger volumes (>50 mL) or performing reactions with a risk of splashing (e.g., quenching), a face shield must be worn in addition to chemical splash goggles.[6][12]
Hand Protection
-
Requirement: Use chemically resistant gloves. Disposable nitrile gloves are suitable for incidental contact.[12] For extended handling or immersion, heavier-duty gloves like neoprene or butyl rubber are recommended.[11][17]
-
Rationale: The fluoro-phenoxymethyl group may allow for skin absorption. Dioxolanes can also cause skin dryness or cracking with repeated exposure.[9]
-
Best Practices:
-
Always inspect gloves for tears or holes before use.
-
Use the "double-gloving" technique for added protection during high-risk procedures.
-
Remove the outer glove immediately after contact with the chemical.
-
Never wear gloves outside the laboratory or touch common surfaces like doorknobs and keyboards.
-
Wash hands thoroughly after removing gloves.
-
Body Protection
-
Requirement: A flame-resistant (FR) lab coat is required due to the high flammability risk associated with the dioxolane structure.[3][18] The lab coat must be fully buttoned with sleeves rolled down.
-
Rationale: Standard cotton or polyester lab coats can ignite and continue to burn. An FR lab coat will self-extinguish, providing critical escape time in the event of a flash fire.
-
Additional Protection: For tasks with a significant splash risk, a chemically resistant apron should be worn over the lab coat.
Footwear
-
Requirement: Fully enclosed, non-permeable shoes must be worn.
-
Rationale: This protects the feet from spills. Sandals, perforated shoes, or cloth sneakers are strictly prohibited in the laboratory.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines a standard procedure for weighing and dissolving the compound, integrating the PPE requirements into a practical workflow.
dot
Caption: Step-by-step workflow for safely handling 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane.
Emergency and Disposal Plans
Spill Procedures
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the lab and call emergency services.
-
Contain (if safe): For small spills inside a fume hood, use a chemical spill kit with an absorbent material suitable for flammable organic liquids. Do not use combustible materials like paper towels.
-
Clean: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Exposure Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[19] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste contaminated with 2-(3-Fluoro-phenoxymethyl)-[1][2]dioxolane is considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, absorbent pads, etc., must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., oxidizers).
dot
Caption: Decision tree for selecting appropriate PPE based on task-specific hazards.
By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits. Always remember to consult your institution's specific Chemical Hygiene Plan and Safety Officer for any additional requirements.
References
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NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH).
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Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA).
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Decoding OSHA Laboratory Standards: Safety Essentials . IPG.
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Laboratory Responsibilities for Personal Protective Equipment . Cornell University - Environment, Health and Safety.
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Chemical Safety: Personal Protective Equipment . University of California, San Francisco - Environmental Health & Safety.
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SAFETY DATA SHEET - Diethyl ether . Fisher Scientific.
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Dioxolane - Raw chemical materials supplier and manufacturer . Archemco.
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SAFETY DATA SHEET - 2-(3,4-Difluorophenyl)-1,3-dioxolane . Fisher Scientific.
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SAFETY DATA SHEET - 2-Methyl-1,3-dioxolane . C.P.A. Chem Ltd.
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1,3-DIOXOLANE FOR SYNTHESIS - Safety Data Sheet . Loba Chemie.
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1,3-Dioxolane - SAFETY DATA SHEET . Ing. Petr Švec - PENTA s.r.o.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
